HMG-CoA
Description
Properties
IUPAC Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVTRNMFUVUDM-VRHQGPGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862689 | |
| Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26926-09-0, 1553-55-5 | |
| Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Cornerstone of Isoprenoid Synthesis: A Technical Guide to the HMG-CoA Synthesis Pathway, its Intermediates, and Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthesis pathway, a critical metabolic route for the production of cholesterol and a vast array of non-sterol isoprenoids essential for cellular function. This document details the pathway's core intermediates, delves into its intricate regulatory networks, presents quantitative data, and outlines detailed experimental protocols for its study. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the broader life sciences.
The this compound Synthesis Pathway: A Central Metabolic Hub
The synthesis of this compound is the initial committed step in the mevalonate pathway, which is the primary route for isoprenoid biosynthesis in humans.[1][2] The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce this compound. This molecule then stands at a crucial metabolic crossroads, leading to the synthesis of either cholesterol or ketone bodies, depending on the cellular context and physiological state.[3]
The core reactions for this compound synthesis are as follows:
-
Thiolase Reaction: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
-
This compound Synthase Reaction: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by this compound synthase to produce this compound.[3][4]
While the mitochondrial isoform of this compound synthase is primarily involved in ketogenesis, the cytosolic isoform directs this compound towards isoprenoid and cholesterol synthesis.[3][5]
Key Intermediates of the Mevalonate Pathway
Following the synthesis of this compound, the mevalonate pathway continues through a series of intermediates to produce the fundamental five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These building blocks are subsequently used to synthesize a wide range of vital molecules.[1]
Below is a table summarizing the key intermediates of the this compound and mevalonate pathway.
| Intermediate | Enzyme | Brief Description |
| Acetoacetyl-CoA | Thiolase | Formed from the condensation of two acetyl-CoA molecules. |
| This compound | This compound Synthase | The central precursor for both cholesterol and ketone body synthesis. |
| Mevalonate | This compound Reductase (HMGCR) | The product of the rate-limiting step in cholesterol synthesis.[6][7] |
| Mevalonate-5-Phosphate | Mevalonate Kinase | The first phosphorylated intermediate. |
| Mevalonate-5-Pyrophosphate | Phosphomevalonate Kinase | The second phosphorylated intermediate. |
| Isopentenyl Pyrophosphate (IPP) | Mevalonate Pyrophosphate Decarboxylase | A key five-carbon isoprenoid building block.[1] |
| Dimethylallyl Pyrophosphate (DMAPP) | Isopentenyl Pyrophosphate Isomerase | An isomer of IPP, also a key five-carbon isoprenoid building block. |
| Geranyl Pyrophosphate (GPP) | Farnesyl Pyrophosphate Synthase | A ten-carbon isoprenoid formed from IPP and DMAPP. |
| Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate Synthase | A fifteen-carbon isoprenoid with multiple downstream fates, including protein prenylation and synthesis of dolichol and coenzyme Q10.[8] |
| Squalene | Squalene Synthase | A thirty-carbon molecule that is the direct precursor to cholesterol. |
| Lanosterol | Squalene Epoxidase, Lanosterol Synthase | The first sterol intermediate in the cholesterol synthesis pathway. |
| Cholesterol | Various enzymes | The final product, essential for membrane structure and as a precursor for steroid hormones and bile acids. |
Intricate Regulation of the this compound Synthesis Pathway
The flux through the this compound synthesis and mevalonate pathways is tightly regulated to meet cellular demands for isoprenoids and cholesterol while preventing their potentially toxic accumulation. This regulation occurs at multiple levels, including transcriptional control, post-translational modifications of key enzymes, and feedback inhibition.
Transcriptional Regulation by Sterol Regulatory Element-Binding Proteins (SREBPs)
The primary mechanism for transcriptional control of genes involved in cholesterol and fatty acid synthesis is mediated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, particularly SREBP-2 for cholesterol synthesis.[9][10][11]
Under conditions of low cellular sterol levels, the SREBP-2 precursor protein, which is anchored in the endoplasmic reticulum (ER) membrane in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported to the Golgi apparatus.[12][13] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain.[12] This active fragment then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including this compound synthase and this compound reductase, thereby upregulating their transcription.[10][14]
Conversely, when cellular sterol levels are high, sterols bind to the sterol-sensing domain of SCAP, inducing a conformational change that promotes the binding of SCAP to Insulin-Induced Gene (Insig) proteins.[15][16][17] This SCAP-Insig interaction retains the SREBP-2/SCAP complex in the ER, preventing its transport to the Golgi and subsequent activation.[13][15] This feedback mechanism ensures that cholesterol synthesis is suppressed when cellular cholesterol levels are sufficient.
Hormonal Regulation: Insulin and Glucagon
The this compound synthesis pathway is also under tight hormonal control, primarily by insulin and glucagon, reflecting the body's overall energy status.
Insulin , an anabolic hormone released in the well-fed state, promotes cholesterol synthesis. It activates the SREBP-1c isoform, which, although more associated with fatty acid synthesis, can also upregulate genes in the cholesterol synthesis pathway.[18][19] The signaling cascade involves the PI3K/Akt pathway, leading to the activation of mTORC1, which subsequently promotes SREBP-1c processing and transcriptional activity.[6][20]
Glucagon , a catabolic hormone released during fasting, has an opposing effect, inhibiting cholesterol synthesis.[21] It elevates intracellular cyclic AMP (cAMP) levels, which activates Protein Kinase A (PKA).[7][22] PKA can then phosphorylate and inhibit key enzymes in the pathway, and also suppress the expression of genes involved in cholesterol synthesis.[21][23]
Post-Translational Regulation of this compound Reductase
This compound reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway, is subject to multiple post-translational regulatory mechanisms.
Phosphorylation by AMPK: AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, phosphorylates and inactivates HMGCR.[24][25][26] This occurs when cellular AMP:ATP ratios are high, signaling a low energy state where energy-consuming biosynthetic pathways like cholesterol synthesis should be curtailed. The phosphorylation occurs at a specific serine residue (Ser872 in the human enzyme).[1][24][27]
Sterol-Induced Degradation: High levels of sterols, particularly lanosterol and its derivatives, trigger the rapid ubiquitination and proteasomal degradation of HMGCR. This process is mediated by the Insig proteins, which, upon binding to sterols, recruit an E3 ubiquitin ligase to HMGCR, marking it for destruction.
Quantitative Data
The following tables summarize key quantitative data related to the this compound synthesis pathway.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue |
| This compound Synthase | Acetoacetyl-CoA | ~5 µM | - | Avian Liver |
| This compound Reductase | This compound | 2-13 µM | - | Rat Liver |
| Squalene Synthase | Farnesyl Pyrophosphate | ~2 µM | - | - |
Note: Vmax values are highly dependent on enzyme preparation and assay conditions and are therefore not listed. Km values are approximate and can vary based on experimental conditions.
Table 2: Approximate Cellular Concentrations of Mevalonate Pathway Intermediates
| Intermediate | Concentration Range (µmol/L) | Cell Type/Tissue |
| Mevalonate | 0.03 - 1.0 | HepG2 cells |
| Isopentenyl Pyrophosphate (IPP) | Below detection - 1.0 | HepG2 cells |
| Farnesyl Pyrophosphate (FPP) | Below detection - 1.0 | HepG2 cells |
| Geranylgeranyl Pyrophosphate (GGPP) | Below detection - 1.0 | HepG2 cells |
Note: Concentrations of these intermediates are generally low and can fluctuate significantly based on cellular metabolic state and the presence of pathway inhibitors.[28]
Experimental Protocols
Spectrophotometric Assay for this compound Reductase (HMGCR) Activity
This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the HMGCR-catalyzed reduction of this compound to mevalonate.
Materials:
-
This compound Reductase (purified enzyme or microsomal preparation)
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
-
Inhibitor of choice (e.g., pravastatin, atorvastatin) for control experiments[5]
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the HMGCR enzyme preparation.
-
Pre-incubation: Incubate the reaction mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Add the this compound substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Inhibitor Screening (Optional): To screen for inhibitors, pre-incubate the enzyme with the test compound before adding the this compound substrate. Compare the reaction rate to a control without the inhibitor.[5]
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of isoprenoid pyrophosphates and other intermediates of the mevalonate pathway.[28][29][30]
Materials:
-
Cell or tissue samples
-
Internal standards (stable isotope-labeled analogues of the intermediates)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Mobile phases (e.g., ammonium carbonate buffer and acetonitrile/methanol mixture)[30][31]
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in a suitable buffer.
-
Add internal standards.
-
Precipitate proteins using cold acetonitrile.[28]
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.[28]
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the intermediates using a suitable gradient of the mobile phases.
-
-
MS/MS Detection:
-
Analyze the eluting compounds using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each intermediate and its internal standard are monitored.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the intermediates.
-
Quantify the amount of each intermediate in the sample by comparing its peak area to that of its corresponding internal standard and the standard curve.
-
Conclusion
The this compound synthesis pathway and the subsequent mevalonate cascade are fundamental to cellular life, providing the precursors for a multitude of essential molecules. Its intricate regulation at transcriptional, translational, and post-translational levels highlights its importance in maintaining cellular homeostasis. A thorough understanding of this pathway, its intermediates, and its control mechanisms is paramount for researchers in academia and industry, particularly for the development of novel therapeutics targeting metabolic and cardiovascular diseases. The experimental protocols provided herein offer a starting point for the quantitative investigation of this vital metabolic route.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. researchgate.net [researchgate.net]
- 15. Crucial step in cholesterol homeostasis: sterols promote binding of SCAP to INSIG-1, a membrane protein that facilitates retention of SREBPs in ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insulin activates human sterol-regulatory-element-binding protein-1c (SREBP-1c) promoter through SRE motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glucagon and cAMP inhibit cholesterol 7alpha-hydroxylase (CYP7A1) gene expression in human hepatocytes: discordant regulation of bile acid synthesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hepatic Glucagon Signaling Regulates PCSK9 and LDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucagon Receptor Signaling and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of this compound reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thyroid-stimulating hormone decreases this compound reductase phosphorylation via AMP-activated protein kinase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of Adenosine Monophosphate–Activated Protein Kinase–3‐Hydroxy‐3‐Methylglutaryl Coenzyme A Reductase Signaling Leads to Hypercholesterolemia and Promotes Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
The Orchestration of Cholesterol Synthesis: A Technical Guide to the Mechanism of Action of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) stands as the rate-limiting enzyme in the mevalonate pathway, the metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1] Its pivotal role in cholesterol homeostasis has made it a primary target for therapeutic intervention, most notably by the widely prescribed statin drugs.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound reductase, encompassing its catalytic activity, intricate regulatory networks, and the molecular basis of its inhibition.
Catalytic Mechanism of this compound Reductase
The enzymatic reaction catalyzed by this compound reductase involves the four-electron reduction of this compound to mevalonate, utilizing two molecules of NADPH as the reducing agent.[1][4] The overall reaction is as follows:
(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + Coenzyme A [4]
The catalytic process occurs within the C-terminal domain of the enzyme, which resides in the cytosol.[4] Structural and site-directed mutagenesis studies have elucidated the roles of key amino acid residues in the active site. A conserved histidine residue (His866 in human HMGR) is thought to act as a general acid catalyst, protonating the thioester carbonyl group of this compound to facilitate hydride transfer from the first NADPH molecule.[5] This results in the formation of a mevaldyl-CoA thiohemiacetal intermediate. Subsequently, this intermediate collapses to release coenzyme A and mevaldehyde. A second NADPH molecule then reduces mevaldehyde to mevalonate.[5] The binding of substrates and cofactors induces conformational changes in the enzyme, including the ordering of a flexible flap domain that shields the active site from the solvent.[5]
Enzyme Kinetics
The catalytic efficiency of this compound reductase and its interaction with substrates and inhibitors are characterized by specific kinetic parameters.
| Parameter | Substrate/Inhibitor | Organism/Enzyme Source | Value |
| K_m_ | This compound | Human (recombinant) | ~1-4 µM |
| K_m_ | NADPH | Human (recombinant) | ~20-40 µM |
| K_m_ | (R,S)-mevalonate | Pseudomonas mevalonii | 0.32-0.45 mM[6] |
| K_m_ | Coenzyme A | Pseudomonas mevalonii | 0.03-0.24 mM[6] |
| K_m_ | NAD⁺ | Pseudomonas mevalonii | 0.15-0.81 mM[6] |
| K_i_ | Atorvastatin | Human (recombinant) | ~0.1 nM[7] |
| K_i_ | Rosuvastatin | Human (recombinant) | ~0.1 nM[7] |
| K_i_ | Simvastatin | Human (recombinant) | Nanomolar range[2] |
| K_i_ | Fluvastatin | Human (recombinant) | Nanomolar range[2] |
| K_i_ | Cerivastatin | Human (recombinant) | Nanomolar range[2] |
| K_i_ | Compactin (Mevastatin) | Human (recombinant) | Nanomolar range[2] |
Experimental Protocols
Spectrophotometric Assay for this compound Reductase Activity
This protocol outlines a standard method for determining the enzymatic activity of this compound reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified this compound reductase enzyme
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA)
-
Inhibitor solution (e.g., statin) or vehicle control
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the this compound reductase enzyme.
-
Inhibitor Addition (for inhibition assays): Add the desired concentration of the inhibitor or an equivalent volume of vehicle to the respective wells. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the this compound substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to obtain a linear rate of reaction (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (e.g., in µmol/min or mU).
-
For inhibition assays, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Regulatory Mechanisms of this compound Reductase
The activity and expression of this compound reductase are tightly regulated at multiple levels to maintain cholesterol homeostasis.
Transcriptional Regulation: The SREBP Pathway
The primary mechanism for controlling the synthesis of this compound reductase is through the sterol regulatory element-binding protein 2 (SREBP-2) pathway.[8][9][10] When cellular sterol levels are low, the SREBP-2-SCAP (SREBP cleavage-activating protein) complex is transported from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][10] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the N-terminal transcriptionally active domain (nSREBP-2).[8] nSREBP-2 then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter region of the HMGCR gene, upregulating its transcription.[8][9] Conversely, when cellular sterol levels are high, SCAP binds to insulin-induced gene (Insig) proteins, which retains the SREBP-2-SCAP complex in the ER, preventing its activation and thereby reducing this compound reductase synthesis.[8][10]
References
- 1. The structure of the catalytic portion of human this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. community.gep.wustl.edu [community.gep.wustl.edu]
- 3. This compound Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increasingly Complex Mechanism of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the catalytically important histidine of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SREBP-2-deficient and hypomorphic mice reveal roles for SREBP-2 in embryonic development and SREBP-1c expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Transcriptional Regulation of the HMG-CoA Synthase Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) synthase is a critical enzyme that catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form this compound. This reaction is a pivotal step in two major metabolic pathways: cholesterol biosynthesis and ketogenesis. In mammals, two distinct isoforms of this compound synthase exist, encoded by separate genes, each with unique subcellular locations and regulatory mechanisms tailored to their specific physiological roles.
-
Cytosolic this compound Synthase (HMGCS1): Located in the cytoplasm, HMGCS1 provides the this compound precursor for the mevalonate pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids. Its expression is a key regulatory point in cholesterol homeostasis.
-
Mitochondrial this compound Synthase (HMGCS2): Found in the mitochondrial matrix, primarily in the liver, HMGCS2 directs this compound towards the production of ketone bodies (ketogenesis), which serve as a vital energy source for extrahepatic tissues during periods of fasting or prolonged low-carbohydrate intake.
Understanding the intricate transcriptional regulation of the HMGCS1 and HMGCS2 genes is fundamental for developing therapeutic strategies for metabolic disorders such as hypercholesterolemia, diabetic ketoacidosis, and certain cancers. This guide provides a comprehensive overview of the key transcription factors, signaling pathways, and experimental findings related to the regulation of these two essential genes.
Transcriptional Regulation of Cytosolic this compound Synthase (HMGCS1)
The regulation of the HMGCS1 gene is tightly linked to cellular sterol levels and is primarily orchestrated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.
The SREBP Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1a, SREBP-1c, and SREBP-2, are the master regulators of cholesterol and fatty acid synthesis. SREBP-2 is the main regulator of cholesterol metabolism. These transcription factors bind to Sterol Regulatory Elements (SREs) located in the promoter regions of target genes, including HMGCS1.
The activity of SREBPs is controlled by a sophisticated feedback mechanism dependent on intracellular cholesterol levels:
-
High Sterol Levels: When cellular cholesterol is abundant, SREBPs are retained in the endoplasmic reticulum (ER) as inactive precursors, bound to the SREBP Cleavage-Activating Protein (SCAP). This complex is held in the ER by the INSIG (Insulin-Induced Gene) protein.
-
Low Sterol Levels: When cholesterol levels fall, INSIG dissociates, allowing the SREBP-SCAP complex to be transported to the Golgi apparatus. In the Golgi, SREBP undergoes a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P). This releases the mature, transcriptionally active N-terminal domain of SREBP (nSREBP).
-
Gene Activation: The released nSREBP translocates to the nucleus, where it dimerizes and, often in cooperation with other transcription factors like NF-Y and Sp1, binds to the SRE in the HMGCS1 promoter to activate transcription.
Hormonal and Growth Factor Regulation
HMGCS1 expression is also modulated by hormones and growth factors, often converging on the SREBP pathway.
-
Insulin: Insulin has been shown to increase the steady-state levels of HMGCS1 mRNA. This effect is dependent on a functional Sterol Regulatory Element (SRE) in the gene's promoter, suggesting insulin promotes cholesterol synthesis by enhancing the activity of the SREBP pathway. In HaCaT keratinocytes, 10 µg/ml of insulin increased HMGCS1 mRNA levels by 2.5-fold and promoter activity by 2-fold.
-
Epidermal Growth Factor (EGF): EGF also upregulates HMGCS1 expression. In contrast to insulin, the stimulatory effect of EGF on the HMGCS1 promoter persists even when the SRE is mutated, indicating that EGF acts through a separate, SREBP-independent mechanism. In the same study, 0.1 µg/ml of EGF increased HMGCS1 mRNA levels 6-fold and promoter activity by 2.9-fold.
Other Regulatory Factors
-
Acyl-CoA Binding Protein (ACBP): ACBP, a protein involved in fatty acid metabolism, has been identified as a transcriptional repressor of HMGCS1. Overexpression of ACBP significantly reduces the basal activity of the HMGCS1 promoter and can repress the HNF-4α-induced activity of the promoter by approximately 80%. This repression leads to diminished mRNA and protein levels of HMGCS1.
Transcriptional Regulation of Mitochondrial this compound Synthase (HMGCS2)
The regulation of the HMGCS2 gene is central to the control of ketogenesis and is highly responsive to nutritional status and hormonal signals, particularly those related to fasting and feeding cycles.
Role of PPARα and Fatty Acids
The primary mechanism for upregulating HMGCS2 during fasting is mediated by fatty acids and the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).
-
During fasting or a high-fat diet, increased levels of fatty acids released from adipose tissue act as ligands for PPARα.
-
Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to a Peroxisome Proliferator Response Element (PPRE) in the promoter of the HMGCS2 gene, thereby activating its transcription.
-
Other transcription factors, such as Hepatocyte Nuclear Factor 4 (HNF-4) and Chicken Ovalbumin Upstream Promoter Transcription Factor (COUP-TF), can compete for binding at the PPRE site, modulating the transcriptional response.
Hormonal and Nutritional Control
The expression of HMGCS2 is tightly controlled by the balance between insulin and counter-regulatory hormones like glucagon.
-
Insulin (Repression): Insulin, a hormone indicative of a fed state, strongly represses HMGCS2 transcription. This action is mediated, at least in part, through the inhibition of the Forkhead box O1 (FoxO1) transcription factor. FoxO1 is required for the fatty acid-mediated induction of HMGCS2, and its inhibition by insulin effectively shuts down ketogenesis. In HepG2 cells, insulin halves the activity of the HMGCS2 promoter.
-
Glucagon and cAMP (Activation): Glucagon, released during fasting, signals through its receptor to increase intracellular cyclic AMP (cAMP) levels. Both glucagon and cAMP are potent inducers of HMGCS2 gene expression, promoting ketogenesis.
-
Nutrients: Various nutrients can directly influence HMGCS2 expression. In HepG2 cells, polyunsaturated fatty acids (PUFAs) and glucose were found to increase HMGCS2 mRNA and protein levels, while fructose had a decreasing effect.
Other Regulatory Factors
-
Liver X Receptor alpha (LXRα): LXRα, a nuclear receptor involved in cholesterol homeostasis, acts as a suppressor of the HMGCS2 gene. This provides a link between cholesterol metabolism and ketogenesis.
Data Presentation: Quantitative Analysis of this compound Synthase Regulation
The following tables summarize quantitative data from studies investigating the regulation of HMGCS1 and HMGCS2 gene expression and promoter activity.
Table 1: Regulation of Cytosolic this compound Synthase (HMGCS1)
| Regulator | Cell Line | Experimental Readout | Fold Change / Repression | Reference |
|---|---|---|---|---|
| Insulin (10 µg/ml) | HaCaT | mRNA Level (Northern Blot) | 2.5-fold increase | |
| Insulin (10 µg/ml) | HaCaT | Promoter Activity (Luciferase) | 2.0-fold increase | |
| EGF (0.1 µg/ml) | HaCaT | mRNA Level (Northern Blot) | 6.0-fold increase | |
| EGF (0.1 µg/ml) | HaCaT | Promoter Activity (Luciferase) | 2.9-fold increase | |
| ACBP | HepG2 | HNF-4α-induced Promoter Activity | ~80% repression | |
| ACBP | HeLa | Basal Promoter Activity | ~60-80% repression | |
| ACBP | HeLa | Promoter Activity (417bp/317bp fragments) | 2.5 to 4-fold decrease | |
| ACBP | HeLa | mRNA Level | Diminished to 60% of control |
| ACBP | HeLa | Protein Level | Diminished to 70% of control | |
Table 2: Regulation of Mitochondrial this compound Synthase (HMGCS2)
| Regulator | Cell Line / Model | Experimental Readout | Fold Change / Repression | Reference |
|---|---|---|---|---|
| Insulin (10 nM) | HepG2 | Promoter Activity (Luciferase) | ~50% repression (halved) | |
| Insulin | HepG2 | mRNA and Protein Levels | Reduction | |
| FoxO1 Inhibitor | HepG2 | mRNA and Protein Levels | Reduction | |
| LXRα Agonist | HepG2 | mRNA Level | Reduction | |
| PPARα Agonist | HepG2 | mRNA and Protein Levels | Increase | |
| PUFAs / Glucose | HepG2 | mRNA and Protein Levels | Increase | |
| Fructose | HepG2 | mRNA and Protein Levels | Decrease |
| Fasting / Diabetes | Rat Liver | mRNA and Protein Levels | Greatly increased | |
Experimental Protocols
Investigating the transcriptional regulation of genes like HMGCS1 and HMGCS2 relies on a core set of molecular biology techniques. Detailed below are generalized protocols for three key assays.
Luciferase Reporter Assay
This assay is used to quantify the activity of a specific promoter region by linking it to a reporter gene, typically firefly luciferase.
Objective: To measure how transcription factors or signaling molecules affect the transcriptional activity of the this compound synthase promoter.
Methodology:
-
Construct Preparation: Clone the promoter region of interest (e.g., the 5'-flanking region of HMGCS1) upstream of the firefly luciferase gene in a reporter plasmid (e.g., pGL3 series). A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., SV40) is used as an internal control for transfection efficiency.
-
Cell Culture and Transfection: Plate cells (e.g., HepG2, HeLa) in multi-well plates. Co-transfect the cells with the firefly luciferase reporter construct, the Renilla control plasmid, and an expression vector for the transcription factor of interest (if applicable).
-
Cell Treatment: After allowing time for gene expression (typically 24-48 hours), treat the cells with the compounds or stimuli being investigated (e.g., insulin, EGF, fatty acids).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer that preserves luciferase enzyme activity.
-
Luminometry:
-
Add the Firefly Luciferase Assay Reagent to the cell lysate and measure the luminescence (Signal A).
-
Add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (Signal B).
-
-
Data Analysis: Normalize the experimental reporter activity by calculating the ratio of Signal A to Signal B. Compare the normalized activity of treated cells to untreated controls to determine the effect on promoter activity.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether a specific protein (e.g., a transcription factor like SREBP or PPARα) is associated with a specific genomic region (e.g., the HMGCS promoter) in vivo.
Objective: To detect the direct binding of a transcription factor to the this compound synthase promoter within intact cells.
Methodology:
-
Cross-linking: Treat cultured cells or tissues with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Incubate the sheared chromatin overnight at 4°C with a specific antibody against the transcription factor of interest. A non-specific IgG antibody is used as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-links: Reverse the formaldehyde cross-links by heating the samples in the presence of a high-salt solution. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the co-immunoprecipitated DNA using phenol:chloroform extraction or a DNA purification kit.
-
Analysis: Quantify the amount of the specific target DNA sequence (e.g., the HMGCS promoter) in the purified DNA sample using quantitative PCR (qPCR). Enrichment is calculated relative to the input (a sample of sheared chromatin saved before the IP step) and the IgG negative control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is an in vitro technique used to detect protein-DNA interactions.
Objective: To confirm that a purified or recombinant transcription factor can bind to a specific DNA sequence (e.g., an SRE or PPRE from the HMGCS promoter).
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the putative binding site. Label the resulting double-stranded DNA probe, typically with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with a source of the protein of interest (e.g., purified recombinant protein or nuclear extract). The binding reaction is performed in a buffer containing a non-specific competitor DNA (like poly(dI-dC)) to prevent non-specific binding.
-
Competition and Supershift (Optional):
-
Competition: To demonstrate specificity, a parallel reaction is run including a large molar excess of an unlabeled "cold" competitor probe. If the protein-DNA interaction is specific, the cold probe will compete for binding, reducing the shifted band.
-
Supershift: To identify the protein in the complex, an antibody against the protein is added to the binding reaction. If the antibody binds to the protein-DNA complex, it will further retard its mobility, creating a "supershifted" band.
-
-
Native Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. The electrophoresis is run under conditions that maintain the integrity of the protein-DNA complexes.
-
Detection: Visualize the labeled DNA probe. For radioactive probes, this is done by autoradiography. For non-radioactive probes, it is done by chemiluminescence or fluorescence imaging. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex.
The Central Role of HMG-CoA in Ketone Body Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal role of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) as a precursor in the biosynthesis of ketone bodies. Ketogenesis, a vital metabolic process that provides an alternative energy source during periods of glucose scarcity, is tightly regulated, with mitochondrial this compound synthase and this compound lyase as key enzymatic players. This document details the biochemical pathway, its intricate regulatory mechanisms by hormonal and nutritional signals, and provides comprehensive experimental protocols for the key enzymes and quantification of ketone bodies. Furthermore, quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this critical metabolic nexus.
Introduction
Ketone bodies, comprising acetoacetate, 3-hydroxybutyrate, and acetone, are synthesized predominantly in the liver mitochondria and serve as a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or adherence to a low-carbohydrate, high-fat ketogenic diet. The formation of ketone bodies is a metabolic adaptation to spare glucose and reduce proteolysis. The central intermediate in this pathway is this compound, the commitment of which to ketogenesis is a critical regulatory point. Understanding the intricacies of this compound metabolism in ketone body formation is paramount for research into metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease, as well as for the development of therapeutic strategies targeting metabolic pathways.
The Biochemical Pathway of Ketogenesis from this compound
The synthesis of ketone bodies from acetyl-CoA, primarily derived from fatty acid β-oxidation, occurs in the mitochondrial matrix of hepatocytes. The pathway can be dissected into three key enzymatic steps following the formation of acetoacetyl-CoA.
Step 1: Formation of Acetoacetyl-CoA
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (Thiolase). This reaction is reversible.
Step 2: Synthesis of this compound
Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form this compound. This irreversible step is catalyzed by mitochondrial this compound synthase (mHMGCS) , the rate-limiting enzyme of ketogenesis.[1][2]
Step 3: Cleavage of this compound to Acetoacetate
This compound is then cleaved by This compound lyase to yield acetoacetate, the first of the ketone bodies, and a molecule of acetyl-CoA.[2]
Step 4: Formation of 3-Hydroxybutyrate and Acetone
Acetoacetate can then be reduced to 3-hydroxybutyrate by 3-hydroxybutyrate dehydrogenase , a reaction that is dependent on the mitochondrial NADH/NAD+ ratio. Alternatively, acetoacetate can spontaneously decarboxylate to form acetone , which is largely exhaled.
Regulation of Ketogenesis
The rate of ketogenesis is tightly controlled by hormonal and nutritional signals, primarily through the regulation of mitochondrial this compound synthase.
Hormonal Regulation
Insulin , the hormone of the fed state, potently inhibits ketogenesis. It achieves this by:
-
Decreasing the transcription of the this compound synthase gene. Insulin has been shown to halve the transcriptional activity of the HMGCS2 gene, with a maximal effect observed at a concentration of 10 nM.[3]
-
Activating phosphodiesterase , which lowers intracellular cAMP levels, thereby reducing the stimulatory effects of glucagon.
Glucagon , the hormone of the fasted state, is a potent stimulator of ketogenesis. Its effects include:
-
Increasing the transcription of the this compound synthase gene.
-
Increasing the activity of this compound synthase. Treatment of rats with glucagon has been shown to double the activity of mitochondrial this compound synthase.[4] This is achieved in part by decreasing the intramitochondrial concentration of succinyl-CoA, which leads to reduced succinylation and consequently, increased activity of the enzyme.[5] In fed rats, about 40% of mitochondrial this compound synthase is in an inactive, succinylated state, and glucagon treatment can reduce this to less than 10%.[5]
Substrate Availability
The availability of acetyl-CoA, primarily from fatty acid β-oxidation, is a key determinant of the rate of ketogenesis. During fasting or on a ketogenic diet, increased lipolysis in adipose tissue leads to a higher flux of fatty acids to the liver, thereby increasing the supply of acetyl-CoA for ketone body synthesis.
Data Presentation
Kinetic Parameters of Key Ketogenic Enzymes
| Enzyme | Substrate | K_m | V_max | Organism | Reference |
| This compound Lyase | This compound | 26 µM | 136 units/mg | Human | [6] |
| Mitochondrial this compound Synthase | Acetoacetyl-CoA | < 1 µM | Not Reported | Ox | |
| Acetyl-CoA | Not Reported | Not Reported |
Quantitative Effects of Hormonal Regulation on this compound Synthase
| Hormone | Effect on this compound Synthase | Fold Change | Concentration | Cell/Organism | Reference |
| Insulin | Transcriptional Repression | ~ 0.5-fold | 10 nM | HepG2 cells | [3] |
| Glucagon | Increased Activity | ~ 2-fold | In vivo treatment | Rat liver | [4] |
Ketone Body Production and Concentration under Different Physiological States
| Condition | Ketone Body Production Rate (µmol/h/g liver) | Circulating Ketone Concentration (µM) | Organism | Reference |
| Fed | ~1 | ~100 | Rat | |
| 24h Fasted | ~4-5 | ~1000-2000 | Rat | |
| Diabetic (uncontrolled) | >10 | >5000 | Rat |
Experimental Protocols
Assay of Mitochondrial this compound Synthase Activity
A continuous spectrophotometric assay can be used to measure the activity of mitochondrial this compound synthase. This assay is based on the decrease in absorbance at 304 nm due to the consumption of acetoacetyl-CoA.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetoacetyl-CoA solution
-
Acetyl-CoA solution
-
Mitochondrial extract or purified this compound synthase
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and a known concentration of acetoacetyl-CoA in a quartz cuvette.
-
Initiate the reaction by adding the mitochondrial extract or purified enzyme.
-
Immediately monitor the decrease in absorbance at 304 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of acetoacetyl-CoA.
Assay of this compound Lyase Activity
The activity of this compound lyase can be determined using a citrate synthase-coupled spectrophotometric assay. The acetyl-CoA produced from the cleavage of this compound is used by citrate synthase to produce citrate and CoASH. The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM MgCl2
-
This compound solution
-
Citrate synthase
-
DTNB solution
-
Mitochondrial extract or purified this compound lyase
Procedure:
-
In a cuvette, prepare a reaction mixture containing Assay Buffer, this compound, citrate synthase, and DTNB.
-
Start the reaction by adding the mitochondrial extract or purified this compound lyase.
-
Monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 30°C).
-
The rate of the reaction is determined from the linear phase of the absorbance increase, using the molar extinction coefficient of the DTNB product.
Quantification of Ketone Bodies
A highly sensitive and specific method for the simultaneous quantification of acetoacetate and 3-hydroxybutyrate in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Procedure Outline:
-
Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) by protein precipitation with a solvent like acetonitrile.
-
Internal Standards: Add stable isotope-labeled internal standards for acetoacetate and 3-hydroxybutyrate to the samples for accurate quantification.
-
Chromatographic Separation: Separate the ketone bodies from other sample components using a UPLC system with a suitable column (e.g., a reversed-phase C18 column).
-
Mass Spectrometric Detection: Detect and quantify the ketone bodies and their internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Quantification: Generate a standard curve using known concentrations of acetoacetate and 3-hydroxybutyrate to quantify the levels in the biological samples.
Conclusion
This compound stands at a critical juncture in hepatic metabolism, directing the flow of acetyl-CoA towards the synthesis of ketone bodies, a vital alternative fuel source. The regulation of this pathway, primarily at the level of mitochondrial this compound synthase, is a sophisticated interplay of hormonal and nutritional signals that ensures metabolic flexibility and homeostasis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of ketogenesis and its implications in health and disease. Future research, particularly in elucidating the precise kinetic parameters of human mitochondrial this compound synthase and the dose-dependent effects of regulatory hormones, will be crucial in advancing our understanding and therapeutic targeting of this fundamental metabolic pathway.
References
- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. More Than One this compound Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Proteomic and Functional Analysis of Liver Mitochondria from High Fat Diet (HFD) Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon activates mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase in vivo by decreasing the extent of succinylation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | acetoacetyl-CoA+acetyl-CoA => this compound + CoASH [reactome.org]
The Evolutionary Tapestry of HMG-CoA Synthase: A Conserved Hub in Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS) is a pivotal enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound. This reaction is a critical control point in the mevalonate pathway, which is fundamental for the biosynthesis of isoprenoids and sterols across all domains of life. The remarkable evolutionary conservation of this compound synthase underscores its indispensable role in cellular physiology. This technical guide provides a comprehensive exploration of the evolutionary conservation of HMGCS, detailing its structural and functional similarities across diverse species. We present a comparative analysis of its kinetic properties, a summary of its sequence conservation, and detailed experimental protocols for its study. Furthermore, we visualize the key signaling pathways that regulate its expression and discuss its emerging role as a target for drug development.
Introduction: A Conserved Keystone of Metabolism
This compound synthase is a master regulator of metabolic flux, channeling acetyl-CoA into the synthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Its ubiquitous presence from bacteria to humans highlights its ancient origins and fundamental importance. In vertebrates, two major isoforms exist: a cytosolic form (HMGCS1) primarily involved in cholesterol biosynthesis, and a mitochondrial form (HMGCS2) dedicated to the production of ketone bodies. The differential regulation and distinct metabolic roles of these isoenzymes exemplify the functional diversification of a conserved enzymatic scaffold. Understanding the evolutionary conservation of HMGCS provides critical insights into its structure-function relationships and offers a framework for the development of novel therapeutic agents.
Quantitative Data on this compound Synthase Conservation
The evolutionary conservation of this compound synthase is evident in its kinetic parameters and amino acid sequence identity across different species.
Comparative Enzyme Kinetics
The kinetic properties of this compound synthase, while broadly similar, exhibit species-specific variations that reflect adaptations to different metabolic contexts. The following table summarizes the Michaelis-Menten constant (Km) for the substrate acetyl-CoA and the maximum reaction velocity (Vmax) for HMGCS from various organisms.
| Organism | Isoform/Location | Km (acetyl-CoA) (μM) | Vmax (μmol/mg/min) | Reference |
| Homo sapiens (Human) | Mitochondrial | 87.3 ± 15 | 1.26 ± 0.3 | |
| Brassica juncea (Mustard) | Cytosolic | 43 | 0.47 | |
| Saccharomyces cerevisiae (Yeast) | Cytosolic | - | - |
Note: Kinetic data for yeast this compound synthase from the cited source was presented in a manner not directly comparable to Km and Vmax values.
Sequence Conservation Across Kingdoms
The amino acid sequence of this compound synthase is highly conserved, particularly in the active site and substrate-binding domains. Below is a table showing the percentage of amino acid sequence identity between human cytosolic this compound synthase (HMGCS1) and its orthologs in yeast and a representative bacterium.
| Organism Comparison | Sequence Identity (%) |
| Homo sapiens vs. Saccharomyces cerevisiae | ~45% |
| Homo sapiens vs. Enterococcus faecalis | ~40% |
Note: These are approximate values derived from pairwise sequence alignments and can vary slightly based on the alignment algorithm and specific isoforms used.
Signaling Pathways Regulating this compound Synthase
The expression of this compound synthase isoforms is tightly regulated by distinct signaling pathways, reflecting their specialized metabolic roles.
SREBP-Mediated Regulation of Cytosolic HMGCS (HMGCS1)
The expression of cytosolic this compound synthase (HMGCS1), a key enzyme in cholesterol biosynthesis, is primarily regulated by the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the HMGCS1 promoter, upregulating its transcription.
Caption: SREBP-2 pathway regulating cytosolic this compound synthase (HMGCS1) expression.
PPARα-Mediated Regulation of Mitochondrial HMGCS (HMGCS2)
The transcription of the mitochondrial this compound synthase (HMGCS2) gene, which is central to ketogenesis, is induced by fatty acids. This regulation is mediated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fatty acids or their derivatives act as ligands for PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of the HMGCS2 gene, thereby activating its transcription.
Caption: PPARα pathway regulating mitochondrial this compound synthase (HMGCS2) expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound synthase.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound synthase.
Caption: A generalized experimental workflow for studying this compound synthase.
Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of His-tagged human HMGCS1 in E. coli and its subsequent purification.
1. Gene Cloning and Expression Vector Construction:
- The full-length cDNA of human HMGCS1 is amplified by PCR.
- The PCR product is cloned into an E. coli expression vector (e.g., pET-28a) containing an N-terminal His-tag.
- The construct is verified by DNA sequencing.
2. Transformation and Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Protein expression is induced by adding IPTG to a final concentration of 0.5-1 mM.
- The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
3. Cell Lysis and Lysate Preparation:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Cells are lysed by sonication on ice.
- The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.
4. Purification by Immobilized Metal Affinity Chromatography (IMAC):
- The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- The His-tagged HMGCS1 is eluted with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
- Eluted fractions are collected and analyzed by SDS-PAGE to assess purity.
5. (Optional) Further Purification and Buffer Exchange:
- For higher purity, the eluted protein can be further purified by size-exclusion chromatography.
- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.
Spectrophotometric Enzyme Activity Assay
This assay measures the activity of this compound synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.
Materials:
-
Purified this compound synthase
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
DTNB solution (in assay buffer)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
DTNB (final concentration ~100 µM)
-
Acetoacetyl-CoA (at a fixed, saturating concentration for Km determination of acetyl-CoA, or varied for its own Km determination)
-
Purified this compound synthase
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA.
-
Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the DTNB-CoA adduct.
Phylogenetic Analysis of this compound Synthase Sequences
This protocol outlines the steps for constructing a phylogenetic tree of this compound synthase protein sequences using MEGA (Molecular Evolutionary Genetics Analysis) software.
1. Sequence Retrieval:
- Obtain this compound synthase protein sequences from various organisms of interest from databases such as NCBI (GenBank) or UniProt.
- Save the sequences in FASTA format in a single file.
2. Multiple Sequence Alignment:
- Open MEGA and import the FASTA file.
- Align the sequences using ClustalW or MUSCLE algorithms integrated within MEGA.
- Visually inspect the alignment and manually edit if necessary to correct obvious misalignments.
3. Phylogenetic Tree Construction:
- Choose a method for phylogenetic reconstruction (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).
- For Maximum Likelihood:
- Select a substitution model. MEGA can assist in finding the best-fit model for the data.
- Set the parameters for the analysis, including the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
- Run the analysis to generate the phylogenetic tree.
4. Tree Visualization and Interpretation:
- Visualize the resulting tree in MEGA's tree explorer.
- The bootstrap values at the nodes indicate the percentage of replicate trees in which the associated taxa clustered together. Higher values (e.g., >70%) indicate stronger support for the branching.
- The branch lengths represent the amount of evolutionary change.
This compound Synthase as a Drug Target
While this compound reductase has been the primary target for cholesterol-lowering drugs (statins), this compound synthase is emerging as a promising alternative target. Its position as the first committed step in the mevalonate pathway makes it an attractive point for therapeutic intervention.
Inhibitors of this compound Synthase: Several natural and synthetic compounds have been identified as inhibitors of this compound synthase. For example, the fungal metabolite L-659,699 has been shown to be a potent inhibitor of this compound synthase. The development of specific inhibitors for HMGCS1 could offer a novel approach to managing hypercholesterolemia, potentially with a different side-effect profile compared to statins. Furthermore, given the essentiality of the mevalonate pathway in certain pathogenic bacteria, bacterial this compound synthase is being explored as a target for new antibiotics.
Conclusion
This compound synthase is a remarkably conserved enzyme that plays a central role in the metabolism of all known life forms. Its evolutionary conservation is a testament to its fundamental importance in cellular function. The existence of distinct, differentially regulated isoforms in higher eukaryotes highlights the adaptability of this ancient enzyme to fulfill specialized metabolic needs. The detailed understanding of its structure, function, and regulation, facilitated by the experimental approaches outlined in this guide, is paving the way for the development of novel therapeutic strategies targeting a range of human diseases, from metabolic disorders to infectious diseases. The continued exploration of the evolutionary landscape of this compound synthase will undoubtedly uncover further insights into its biological significance and therapeutic potential.
Methodological & Application
Measuring HMG-CoA Reductase Activity: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and the development of novel therapeutics, accurately measuring the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is paramount. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids.[1] Its significance is underscored by the fact that it is the primary target of statin drugs, a widely prescribed class of cholesterol-lowering medications.[2][3] This document provides a comprehensive protocol for the this compound reductase activity assay, designed to facilitate inhibitor screening and detailed enzymatic studies.
Principle of the Assay
The this compound reductase activity assay is a spectrophotometric method that quantifies the enzymatic conversion of this compound to mevalonate. This reaction is dependent on the co-enzyme NADPH, which is oxidized to NADP+ during the process. The assay measures the decrease in absorbance at 340 nm, which is directly proportional to the rate of NADPH consumption and, consequently, the activity of this compound reductase.[2][4][5] This method is suitable for measuring the activity of purified enzymes and for high-throughput screening of potential inhibitors or activators.[6][7]
The Mevalonate Pathway
The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of enzymatic steps. This compound reductase catalyzes the conversion of this compound to mevalonate, a critical regulatory point in this pathway.[8][9] The activity of this compound reductase is tightly regulated within the cell through various mechanisms, including transcriptional control by Sterol Regulatory Element-Binding Proteins (SREBPs), post-translational modifications, and degradation, to maintain cholesterol homeostasis.[1][8]
Caption: The Mevalonate Pathway, highlighting the rate-limiting step catalyzed by this compound Reductase and the point of inhibition by statins.
Experimental Protocol
This protocol is a generalized procedure based on commercially available this compound reductase activity assay kits.[5][6] It is recommended to refer to the specific kit manual for precise volumes and concentrations.
Materials and Reagents
| Component | Storage Temperature |
| This compound Reductase Assay Buffer | -20°C or 4°C (as per kit) |
| This compound Reductase (Enzyme) | -20°C or -80°C |
| This compound (Substrate) | -20°C |
| NADPH | -20°C |
| Inhibitor (e.g., Pravastatin) | -20°C |
| 96-well clear flat-bottom plate | Room Temperature |
| Multi-well spectrophotometer | N/A |
Reagent Preparation
-
This compound Reductase Assay Buffer: If provided as a concentrate, dilute to 1x with ultrapure water. Pre-warm the buffer to 37°C before use.[6]
-
This compound Reductase: Reconstitute the lyophilized enzyme in the assay buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[2][6]
-
This compound: Reconstitute the substrate in ultrapure water. Aliquot and store at -20°C. Keep on ice during use.[2][6]
-
NADPH: Reconstitute in ultrapure water or assay buffer. Aliquot and store at -20°C, protected from light. Keep on ice during use.[2][6]
-
Inhibitor (e.g., Pravastatin): If provided, it may be ready to use. For screening compounds, dissolve them in an appropriate solvent (e.g., DMSO) to a stock concentration (e.g., 100X).[5][6]
Assay Procedure
The following workflow outlines the steps for determining this compound reductase activity and screening for inhibitors.
Caption: A streamlined workflow for the this compound Reductase activity assay, from preparation to data analysis.
1. Plate Setup:
Prepare the following wells in a 96-well plate. Adjust volumes as needed based on the specific kit protocol.
| Well Type | This compound Reductase (µL) | Test Inhibitor (µL) | Solvent Control (µL) | Assay Buffer (µL) |
| Enzyme Activity | 1 - 5 | - | - | to 10 |
| Inhibitor Screen | 5 | 2 (100X stock) | - | to 10 |
| Enzyme Control (for inhibitor screen) | 5 | - | - | to 10 |
| Solvent Control | 5 | - | 2 | to 10 |
| Reagent Background | - | - | - | 10 |
2. Reaction Mix Preparation:
Prepare a master mix of the reaction components for the number of assays to be performed. This ensures consistency across wells.[5]
| Component | Volume per well (µL) |
| This compound Reductase Assay Buffer | 174 |
| This compound | 12 |
| NADPH | 4 |
| Total Volume | 190 |
3. Measurement:
-
Add 190 µL of the Reaction Mix to each well.
-
Mix the contents of the wells thoroughly. Some protocols recommend shaking the plate for at least 10 seconds.
-
Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C.[5][6] Record readings every 20-30 seconds for 5-10 minutes.[5]
Data Analysis
The rate of NADPH consumption is determined by the change in absorbance over time.
1. Calculation of this compound Reductase Activity:
-
Determine the change in absorbance (ΔOD) per minute (Δt) from the linear portion of the kinetic curve.
-
The activity of the enzyme can be calculated using the following formula, which is a generalized version. Refer to your specific kit for the exact formula and extinction coefficient of NADPH.[5]
Activity (U/mg) = (ΔOD / min) / (ε * l) * (Total Reaction Volume / Enzyme Volume) * (1 / Protein Concentration)
Where:
-
ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).
-
l is the light path length in cm. For a 96-well plate, this needs to be determined or provided by the instrument manufacturer.
-
U (Unit) is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C.
-
2. Calculation of Percent Inhibition:
For inhibitor screening, the percentage of inhibition can be calculated as follows:[10]
% Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor) / Rate of Enzyme Control ] * 100
3. IC₅₀ Determination:
To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, perform the assay with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no enzyme activity | Inactive enzyme due to improper storage/handling. | Ensure enzyme is stored correctly and handled on ice. Avoid repeated freeze-thaw cycles by making aliquots.[2][6] |
| Incorrect reagent preparation. | Double-check all dilutions and reconstitution steps. | |
| High background signal | Contamination of reagents. | Use fresh, high-quality reagents and ultrapure water. |
| Non-linear reaction rate | Substrate or NADPH depletion. | Use a lower concentration of the enzyme or measure for a shorter duration. |
| Enzyme instability. | Ensure the assay buffer conditions (pH, temperature) are optimal. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Ensure the plate reader is pre-warmed to and maintains 37°C. |
By following this detailed protocol and understanding the principles of the assay, researchers can obtain reliable and reproducible data on this compound reductase activity, facilitating the discovery and characterization of novel modulators of cholesterol biosynthesis.
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. ClinPGx [clinpgx.org]
- 4. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 5. abcam.com [abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 9. An Atomic-Level Perspective of this compound-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of HMG-CoA Levels Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] The enzyme this compound reductase (HMGCR) catalyzes the conversion of this compound to mevalonic acid, a rate-limiting step in this pathway.[1][3][4][5] Consequently, HMGCR is a key target for cholesterol-lowering drugs such as statins.[1] Accurate quantification of this compound levels is essential for studying cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of related diseases. This document provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
Signaling Pathway
The mevalonate pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then condenses with another acetyl-CoA to yield this compound. This compound is then reduced by this compound reductase to mevalonate, which serves as a precursor for the synthesis of cholesterol and other essential isoprenoids.
Experimental Protocols
Two primary LC-MS/MS-based methods are presented for the assessment of this compound metabolism: an indirect method quantifying the downstream product mevalonolactone, and a direct method for this compound quantification.
Protocol 1: Indirect Quantification of this compound via Mevalonolactone
This method measures the activity of this compound reductase by quantifying its product, mevalonic acid, which is converted to mevalonolactone (MVL) for improved analytical performance.[6][7] This approach is suitable for screening HMGCR inhibitors and assessing pathway flux.
1. Sample Preparation (Cell Lysates or Tissue Homogenates)
-
Harvest cells or tissues and place them on ice.
-
Homogenize samples in a suitable buffer (e.g., potassium phosphate buffer with EDTA and DTT).
-
Initiate the enzyme reaction by adding this compound and NADPH to the sample. A typical reaction mixture may contain 1.5 µg of this compound reductase and 20 nM of NADPH.[7]
-
Incubate the reaction mixture at 37°C for a specified time, for example, 50 minutes.[7]
-
Terminate the reaction by adding a strong acid, such as 5 M HCl, and incubate for an additional 15 minutes at 37°C to facilitate the conversion of mevalonic acid to mevalonolactone.[7]
-
Spike the sample with a deuterated internal standard (e.g., MVAL-D7) for accurate quantification.[7]
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate or a salting-out procedure to extract the mevalonolactone.[6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of mevalonolactone.
Table 1: Liquid Chromatography Parameters for Mevalonolactone
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium formate and 0.04% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B (0-1 min), 30-60% B (1-1.5 min), 60-80% B (1.5-2 min), 80-95% B (2-2.5 min), 95% B (2.5-3 min), 95-30% B (3-5 min) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 15 µL |
Table 2: Mass Spectrometry Parameters for Mevalonolactone
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Mevalonolactone (MVAL) | 147.0 |
| Mevalonolactone-D7 (MVAL-D7) | 154.0 |
| Ion Source Temperature | 500°C |
| Ionspray Voltage | 5.5 kV |
3. Data Analysis and Quantification
-
Construct a calibration curve using known concentrations of mevalonolactone standards.
-
Determine the concentration of mevalonolactone in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantitation for mevalonolactone can be as low as 0.005 µg/mL.[7]
Protocol 2: Direct Quantification of this compound
This protocol describes the direct measurement of this compound levels in biological samples. This is particularly useful for understanding the substrate pool for this compound reductase and other this compound-utilizing enzymes.
1. Sample Preparation
-
Rapidly quench metabolic activity in cells or tissues, for example, by snap-freezing in liquid nitrogen.
-
Extract acyl-CoAs using a cold solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[8]
-
Some protocols may utilize protein precipitation with agents like trichloroacetic acid followed by solid-phase extraction (SPE) for sample cleanup and concentration.[9]
-
Centrifuge the extract to pellet cellular debris.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent, such as the initial mobile phase, for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following tables outline the chromatographic and mass spectrometric conditions for the direct analysis of this compound.
Table 3: Liquid Chromatography Parameters for this compound
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 2% acetonitrile in 100 mM ammonium formate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate this compound from other acyl-CoAs |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 42°C |
| Injection Volume | 40 µL |
Table 4: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| This compound | Varies (dependent on adduct) |
| Ion Source Temperature | 500°C |
| Ionspray Voltage | 5.5 kV |
3. Data Analysis and Quantification
-
Use a stable isotope-labeled this compound internal standard if available for the most accurate quantification.
-
Construct a calibration curve with authentic this compound standards.
-
Quantify this compound in samples by comparing the analyte's peak area to that of the internal standard and referencing the calibration curve.
Data Presentation
The quantitative results from these analyses should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 5: Example Quantitative Data Summary
| Sample Group | Treatment | This compound (pmol/mg protein) | Mevalonolactone (ng/mL) |
| Control | Vehicle | 15.2 ± 1.8 | 12.5 ± 2.1 |
| Statin A | 10 µM | 18.9 ± 2.5 | 1.8 ± 0.5 |
| Statin B | 10 µM | 17.5 ± 2.1 | 2.3 ± 0.7 |
Conclusion
The LC-MS/MS methods detailed in these application notes provide sensitive and specific means to quantify this compound levels, either directly or indirectly. These protocols are valuable tools for researchers in academia and the pharmaceutical industry who are investigating cholesterol metabolism, developing new therapeutics targeting the mevalonate pathway, and studying diseases associated with dysregulated lipid metabolism. Careful sample preparation and adherence to optimized LC-MS/MS parameters are crucial for obtaining reliable and reproducible results.
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reductase – Lifestyle → Sustainability Directory [lifestyle.sustainability-directory.com]
- 5. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive assay of this compound reductase activity by LC-ESI-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization, validation and application of an assay for the activity of this compound reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro HMG-CoA Synthase Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the in vitro activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, a key enzyme in the mevalonate pathway responsible for the biosynthesis of isoprenoids and sterols.[1][2] The protocols are designed for researchers in academia and industry, including those involved in drug discovery efforts targeting this essential enzyme.
Introduction
This compound synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound.[3] This is the first irreversible step in the synthesis of cholesterol and other isoprenoids, making it a critical control point in cellular metabolism and a potential target for therapeutic intervention.[1][2] Accurate measurement of this compound synthase activity is crucial for understanding its enzymatic mechanism, kinetics, and for screening potential inhibitors. This document outlines two primary spectrophotometric methods and a radiochemical method for this purpose.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction catalyzed by this compound synthase and the general workflow for its in vitro activity measurement.
Caption: Biochemical reaction catalyzed by this compound synthase.
Caption: General workflow for the spectrophotometric this compound synthase activity assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay using Dithiobisnitrobenzoic Acid (DTNB)
This is a continuous, visible wavelength spectrophotometric assay suitable for high-throughput screening.[1] It measures the release of Coenzyme A (CoASH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with an absorbance maximum at 412 nm.[1][2]
Materials:
-
Purified or recombinant this compound synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Dithiobisnitrobenzoic acid (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well clear flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in the assay buffer. The final concentrations in the assay will typically be in the low micromolar range.
-
Dilute the this compound synthase to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.
-
-
Assay Setup (for a 200 µL reaction volume):
-
To each well of a 96-well plate, add:
-
160 µL of Assay Buffer
-
10 µL of DTNB solution (final concentration of 0.5 mM)
-
10 µL of diluted this compound synthase
-
-
For inhibitor screening, add the test compound at this stage and pre-incubate with the enzyme for a desired period (e.g., 5-10 minutes) at 37°C.
-
-
Reaction Initiation:
-
Start the reaction by adding a mixture of 10 µL of acetyl-CoA and 10 µL of acetoacetyl-CoA to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Protocol 2: Spectrophotometric Assay Monitoring Acetoacetyl-CoA Consumption
This method directly measures the utilization of the substrate acetoacetyl-CoA by monitoring the decrease in its absorbance at 300 nm.[1]
Materials:
-
Purified or recombinant this compound synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 300 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in the assay buffer.
-
Dilute the this compound synthase to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and acetoacetyl-CoA.
-
-
Reaction Initiation:
-
Start the reaction by adding the this compound synthase.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 300 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient of acetoacetyl-CoA at 300 nm will be required for calculating the rate of substrate consumption.
-
Protocol 3: Radiochemical Assay
This is a highly sensitive fixed-time point assay that measures the incorporation of a radiolabel from [¹⁴C]acetyl-CoA into the product, this compound.[3]
Materials:
-
Purified or recombinant this compound synthase
-
[¹⁴C]acetyl-CoA
-
Acetoacetyl-CoA
-
Assay Buffer: 50 mM Tris buffer, pH 7.5, containing 0.1 M DTE (dithioerythritol) and BSA (bovine serum albumin)[3]
-
6 M HCl (for stopping the reaction)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, [¹⁴C]acetyl-CoA, and acetoacetyl-CoA.
-
-
Reaction Initiation:
-
Add the this compound synthase to the reaction mixture.
-
Incubate at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.[3]
-
-
Reaction Termination:
-
Stop the reaction by adding 6 M HCl.[3]
-
-
Measurement:
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of product formed is proportional to the incorporated radioactivity. A standard curve may be necessary for absolute quantification.
-
Data Presentation
The following tables summarize representative quantitative data for this compound synthase activity and inhibition.
Table 1: Specific Activity of this compound Synthase
| Enzyme Source | Specific Activity (µmol·min⁻¹·mg⁻¹) | Assay Method | Reference |
| Recombinant His₆–BjHMGS1 | 0.106 | Radiochemical | [3] |
Table 2: Inhibition of this compound Synthase
| Inhibitor | Enzyme Source | IC₅₀ (µM) | Assay Method | Reference |
| L-659,699 | Partially purified rat liver cytoplasmic this compound synthase | 0.12 | Not specified | [4] |
| F-244 | Recombinant His₆–BjHMGS1 | Inhibition observed | Radiochemical | [3] |
Table 3: Product Inhibition of this compound Synthase
| Product | Enzyme Source | Apparent Kᵢ | Assay Method | Reference |
| R,S-HMG-CoA | Recombinant His₆–BjHMGS1 | 9 µM | Radiochemical | [3] |
| HS-CoA | Recombinant His₆–BjHMGS1 | 80 µM | Radiochemical | [3] |
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro measurement of this compound synthase activity. The choice of assay will depend on the specific research needs, with the DTNB-based spectrophotometric assay being well-suited for high-throughput screening of potential inhibitors, while the radiochemical assay offers high sensitivity for detailed kinetic studies. These methods are valuable tools for advancing our understanding of isoprenoid and sterol biosynthesis and for the development of novel therapeutics targeting this pathway.
References
- 1. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brassica juncea 3-hydroxy-3-methylglutaryl (HMG)-CoA synthase 1: expression and characterization of recombinant wild-type and mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing high-throughput screening (HTS) for inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The protocols detailed below are designed for adaptation to automated HTS systems and are suitable for screening large compound libraries to identify potential therapeutic agents for hypercholesterolemia.
Introduction
This compound reductase catalyzes the conversion of this compound to mevalonate, a critical step in the synthesis of cholesterol and other isoprenoids.[3][4] Inhibition of this enzyme is a well-established strategy for lowering plasma cholesterol levels, with statins being a prominent class of drugs targeting HMGCR.[1][3] High-throughput screening allows for the rapid evaluation of thousands of compounds to identify novel HMGCR inhibitors. The primary assay described here is a biochemical, spectrophotometric method that measures the decrease in NADPH concentration, a cofactor in the HMGCR-catalyzed reaction.[1][5][6]
Signaling Pathway
The this compound reductase pathway, also known as the mevalonate pathway, is a fundamental metabolic route for the synthesis of cholesterol and various non-sterol isoprenoids. The inhibition of HMGCR, the pathway's rate-limiting enzyme, leads to a reduction in downstream products, most notably cholesterol. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][5][6]
High-Throughput Screening Protocol: Biochemical Assay
This protocol is adapted for a 96-well or 384-well microplate format and is based on the spectrophotometric measurement of NADPH oxidation at 340 nm.[1][5][6]
Materials and Reagents
-
This compound Reductase Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[7] Pre-warm to 37°C before use.[1][5][6]
-
This compound Reductase (HMGR): Recombinant human enzyme. Reconstitute in assay buffer and store in aliquots at -80°C.[1][5][6]
-
This compound Substrate Solution: Reconstitute in ultrapure water and store in aliquots at -20°C.[1][5][6]
-
NADPH Solution: Reconstitute in assay buffer. Prepare fresh for each experiment.[1][5][6]
-
Positive Control Inhibitor: Pravastatin or Atorvastatin. Prepare a stock solution in a suitable solvent (e.g., water or DMSO).[2][5]
-
Test Compounds: Dissolve in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
96-well or 384-well UV-transparent microplates.
-
Microplate reader with kinetic measurement capabilities at 340 nm.
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening workflow for this compound reductase inhibitors.
Detailed Protocol
-
Compound Plating:
-
Dispense 1 µL of test compounds, positive control (e.g., pravastatin), and solvent control (e.g., DMSO) into the wells of a microplate.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of this compound reductase in pre-warmed assay buffer.
-
Dispense 50 µL of the enzyme solution into each well containing the compounds and controls.
-
Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing this compound and NADPH in pre-warmed assay buffer.
-
Dispense 50 µL of the reaction mix into each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (mOD/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = [1 - (Rate of test compound / Rate of solvent control)] x 100
-
Identify "hits" as compounds that exhibit a percentage of inhibition above a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the solvent control).
Quantitative Data and Hit Validation
Primary hits from the HTS should be subjected to a series of validation and secondary assays to confirm their activity and elucidate their mechanism of action.
IC50 Determination
Confirmed hits should be tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
| Inhibitor | Assay Type | Reported IC50 |
| Pravastatin | Biochemical | 70.25 nM |
| Atorvastatin | Biochemical | Varies by condition |
| Simvastatin | Cell-based | Varies by cell line |
| Lovastatin | Cell-based | Varies by cell line |
Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). The values presented are for reference and should be determined empirically under your specific assay conditions.[2]
Hit-to-Lead Workflow
The following diagram illustrates a typical workflow for progressing a "hit" compound from the primary screen to a "lead" candidate for further drug development.
Secondary and Orthogonal Assays
-
Orthogonal Assays: To rule out assay artifacts, hits should be tested in a different assay format, such as a mass spectrometry-based assay that directly measures the formation of mevalonate.
-
Cell-based Assays: Evaluating the efficacy of hit compounds in a cellular context is crucial. This can be done using cell lines such as HepG2 (a human liver cell line) and measuring the downstream effects of HMGCR inhibition, such as changes in cholesterol synthesis or LDL receptor expression.[8]
-
Selectivity Assays: It is important to assess the selectivity of the inhibitors against other related enzymes to ensure they are not promiscuous inhibitors.
Conclusion
The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and identification of novel this compound reductase inhibitors. Careful execution of the primary screen, followed by rigorous hit validation and characterization, is essential for the successful discovery of new lead compounds for the treatment of hypercholesterolemia.
References
- 1. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Exploration of Virtual Candidates for Human this compound Reductase Inhibitors Using Pharmacophore Modeling and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. abcam.com [abcam.com]
- 7. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based screen of this compound reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colorimetric Assay of HMG-CoA Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34) is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and other isoprenoids.[1][2] Due to its pivotal role in cholesterol homeostasis, this compound reductase is a major therapeutic target for hypercholesterolemia, with a class of drugs known as statins acting as direct competitive inhibitors.[3][4][5] Accurate and efficient measurement of this compound reductase activity is therefore essential for the screening and characterization of potential new inhibitory compounds in drug discovery and for basic research into cholesterol metabolism.
These application notes provide a detailed protocol for a colorimetric assay to determine this compound reductase activity. The assay is based on the spectrophotometric measurement of the decrease in absorbance resulting from the oxidation of NADPH to NADP+ during the reduction of this compound to mevalonate by the enzyme.[6][7][8] This method is rapid, reliable, and suitable for high-throughput screening of enzyme inhibitors.
Principle of the Assay
The colorimetric assay quantifies this compound reductase activity by monitoring the consumption of the cofactor NADPH, which exhibits a characteristic absorbance maximum at 340 nm. In the presence of this compound, the reductase enzyme catalyzes the conversion of this compound to mevalonic acid, a reaction that requires the oxidation of NADPH to NADP+.[4][7] This leads to a decrease in absorbance at 340 nm, and the rate of this decrease is directly proportional to the this compound reductase activity in the sample. The reaction is illustrated in the signaling pathway diagram below.
Signaling Pathway and Reaction
Caption: The mevalonate pathway and the this compound reductase-catalyzed reaction.
Data Presentation
The following tables summarize quantitative data relevant to the this compound reductase assay, including typical assay parameters and inhibitor potencies.
Table 1: Typical Assay Parameters and Performance
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [4][7][8] |
| Limit of Detection | < 0.05 mU | [4][7][9] |
| Assay Format | 96-well clear flat-bottom plate | [4] |
| Incubation Temperature | 37°C | [4][10] |
| Unit Definition | 1 unit of this compound Reductase converts 1.0 µmol of NADPH to NADP+ per minute at pH 7.5 and 37°C. | [4][9] |
Table 2: Inhibitor Potency (IC₅₀) Data from Spectrophotometric Assay
| Inhibitor | IC₅₀ (µM) | Reference |
| Pravastatin | 0.026 | [10][11] |
| Fluvastatin | 0.015 | [10][11] |
| Rosuvastatin | 0.007 | [10][11] |
| Atorvastatin | Example data shows inhibition at 100 µM | [4][9] |
Experimental Protocols
This section provides a detailed methodology for measuring this compound reductase activity and for screening potential inhibitors.
Materials and Reagents
-
This compound Reductase Assay Buffer
-
This compound Reductase (purified enzyme or cell lysate)
-
This compound (substrate)
-
NADPH (cofactor)
-
Control Inhibitor (e.g., Pravastatin, Atorvastatin)[4]
-
96-well clear, flat-bottom microplate[4]
-
Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm[4]
-
Deionized water (dH₂O)
-
Test compounds for inhibitor screening
Reagent Preparation
-
This compound Reductase Assay Buffer : Pre-warm the buffer to 37°C before use.[4][7]
-
This compound Reductase : If using a lyophilized enzyme from a kit, reconstitute in the assay buffer to the recommended concentration. Aliquot and store at -20°C or -70°C. Keep the enzyme on ice during use.[4][7]
-
This compound : Reconstitute in dH₂O. Aliquot and store at -20°C. Keep on ice during use.[4][7]
-
NADPH : Reconstitute in dH₂O. Aliquot and store at -20°C, protected from light.[7]
-
Control Inhibitor : Prepare a stock solution of the inhibitor (e.g., 10 mM Atorvastatin) in an appropriate solvent (e.g., DMSO).[4]
Assay Procedure: Measurement of this compound Reductase Activity
-
Sample Preparation :
-
For each sample to be tested, add a specified amount of this compound reductase (e.g., 0.5-15 mU) to a well of a 96-well plate.[4]
-
For a positive control, add a known amount of active this compound reductase.[4]
-
For a reagent background control, add assay buffer instead of the enzyme.[4]
-
Adjust the final volume in each well to a consistent starting volume (e.g., 10 µL) with the assay buffer.[4]
-
-
Reaction Mix Preparation :
-
Prepare a master mix of the Reaction Mix for the number of assays to be performed. For each well, the reaction mix will typically contain assay buffer, NADPH, and this compound.
-
A typical reaction mix might consist of:
-
Assay Buffer
-
NADPH solution
-
This compound solution
-
-
The final concentrations in the reaction well should be optimized, for example, 100 µM NADPH and 50 µM this compound.[10]
-
-
Measurement :
Assay Procedure: Inhibitor Screening
-
Inhibitor and Enzyme Preparation :
-
In designated wells, add the this compound reductase enzyme.
-
Add the test inhibitor at various concentrations to the wells. Include a solvent control well containing the enzyme and the same amount of solvent used to dissolve the inhibitor.[4]
-
For a control inhibitor, add a known inhibitor like Atorvastatin.[4]
-
Prepare an enzyme control well with the enzyme but no inhibitor.[4]
-
Adjust the volume in all wells with assay buffer.
-
-
Initiate and Measure the Reaction :
-
Add the Reaction Mix (containing assay buffer, NADPH, and this compound) to all wells.
-
Immediately begin kinetic measurement of absorbance at 340 nm as described above.
-
Data Analysis and Calculations
-
Calculate the Rate of NADPH Consumption :
-
Determine the change in absorbance (ΔA₃₄₀) per minute (Δt) from the linear portion of the kinetic curve.
-
The rate of reaction is ΔA₃₄₀ / Δt.
-
-
Calculate this compound Reductase Activity :
-
The activity of the enzyme can be calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹. The specific formula will depend on the path length of the microplate reader.
-
A general formula provided by commercial kits is: Activity (U/mg) = (ΔA₃₄₀ / (ε * l * Δt)) * V_total / V_enzyme * C_enzyme where ε is the molar extinction coefficient, l is the path length, V is volume, and C is concentration.
-
-
Calculate Percent Inhibition :
-
% Inhibition = [(Rate_enzyme_control - Rate_inhibitor) / Rate_enzyme_control] * 100
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Experimental Workflow
Caption: Workflow for the colorimetric this compound reductase activity assay.
References
- 1. Regulation of this compound reductase and cholesterol metabolism [infobiochem.com]
- 2. This compound reductase - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. content.abcam.com [content.abcam.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Recombinant Expression and Purification of HMG-CoA Synthase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recombinant expression and purification of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGS). HMGS is a key enzyme in the mevalonate pathway, catalyzing the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound.[1][2][3] This intermediate is a precursor for the synthesis of cholesterol and other isoprenoids, making HMGS a critical target for research in metabolic diseases and drug development.[3][4][5]
Introduction
This compound synthase plays a central role in two crucial metabolic pathways: the synthesis of cholesterol and the production of ketone bodies.[3][4] The enzyme facilitates the second step in the mevalonate-dependent isoprenoid biosynthesis pathway.[3] Due to its involvement in cholesterol synthesis, HMGS is a significant area of study for developing treatments for hypercholesterolemia. The protocols outlined below describe the expression of recombinant HMGS in Escherichia coli and its subsequent purification, providing a foundation for structural and functional studies, as well as for high-throughput screening of potential inhibitors.
Signaling and Metabolic Pathways
This compound synthase is a critical node in cellular metabolism. The diagram below illustrates its position in the initial steps of the mevalonate pathway, which is a precursor for cholesterol and other essential isoprenoids. The activity of this pathway is tightly regulated, in part through the transcriptional control of HMGS and this compound reductase.
Experimental Workflow
The overall workflow for obtaining purified, active this compound synthase involves several key stages, from gene cloning to final protein characterization. The following diagram provides a high-level overview of this process.
References
- 1. Overexpression of this compound synthase promotes Arabidopsis root growth and adversely affects glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brassica juncea 3-hydroxy-3-methylglutaryl (HMG)-CoA synthase 1: expression and characterization of recombinant wild-type and mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing Radiolabeled Acetyl-CoA in HMG-CoA Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) is a key enzyme in the mevalonate pathway, responsible for the synthesis of this compound from acetyl-CoA and acetoacetyl-CoA.[1] This pathway is central to the biosynthesis of cholesterol and other isoprenoids, making this compound synthase a critical target for the development of therapeutics aimed at managing hypercholesterolemia and other metabolic disorders. The use of radiolabeled substrates, particularly [14C]acetyl-CoA, offers a highly sensitive and direct method for measuring this compound synthase activity. This approach allows for the precise quantification of the enzymatic product, this compound, by tracking the incorporation of the radiolabel. These application notes provide a detailed protocol for an this compound synthase assay using radiolabeled acetyl-CoA, including methods for the separation and quantification of the product.
Principle of the Assay
The assay quantifies the activity of this compound synthase by measuring the amount of radiolabeled this compound formed from the condensation of [14C]acetyl-CoA and acetoacetyl-CoA. The reaction mixture, containing the enzyme source, substrates (one of which is radiolabeled), and necessary cofactors, is incubated for a defined period. The reaction is then terminated, and the radiolabeled product is separated from the unreacted radiolabeled substrate using thin-layer chromatography (TLC). The radioactivity of the separated this compound is then measured by liquid scintillation counting, providing a direct measure of enzyme activity.
Signaling Pathway
The synthesis of this compound is a critical step in the mevalonate pathway, which ultimately leads to the production of cholesterol and other essential isoprenoids.
Caption: this compound Synthesis Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the radiolabeled this compound synthase assay.
Caption: Radiolabeled this compound Synthase Assay Workflow.
Data Presentation
The following tables summarize typical quantitative data for this compound synthase assays. These values can serve as a reference for experimental design and data interpretation.
Table 1: Typical Reaction Conditions for this compound Synthase Assay
| Component | Concentration |
| Tris-HCl buffer (pH 8.0) | 100 mM |
| Dithiothreitol (DTT) | 1 mM |
| Acetoacetyl-CoA | 10 - 200 µM |
| [1-14C]Acetyl-CoA | 50 - 500 µM |
| Specific Activity of [14C]Acetyl-CoA | 10 - 50 mCi/mmol |
| This compound Synthase | 1 - 10 µg |
| Incubation Temperature | 37°C |
| Incubation Time | 10 - 60 minutes |
| Total Reaction Volume | 100 µL |
Table 2: Kinetic Parameters of this compound Synthase
| Substrate | Km | Vmax | Source Organism |
| Acetyl-CoA | ~40 µM | Varies with enzyme prep. | Avian Liver |
| Acetoacetyl-CoA | ~2 µM | Varies with enzyme prep. | Avian Liver |
| Acetyl-CoA | ~1.5 mM | 2.9 ± 0.2 U/mg | Methanothermococcus thermolithotrophicus |
Experimental Protocols
Protocol 1: this compound Synthase Activity Assay using [14C]Acetyl-CoA
1. Materials and Reagents:
-
[1-14C]Acetyl-CoA (specific activity 10-50 mCi/mmol)
-
Unlabeled Acetyl-CoA
-
Acetoacetyl-CoA
-
Purified this compound synthase or cell/tissue lysate
-
Tris-HCl buffer (1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Perchloric acid (6 M)
-
Potassium hydroxide (6 M)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system: isopropanol:ammonia:water (6:3:1, v/v/v)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
2. Preparation of Reagents:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM DTT.
-
Substrate Stock Solutions:
-
Prepare a 10 mM stock solution of acetoacetyl-CoA in water.
-
Prepare a stock solution of [1-14C]acetyl-CoA by diluting the commercial stock to a working concentration (e.g., 1 mM) with a known specific activity.
-
-
Enzyme Preparation: Dilute the purified this compound synthase or cell lysate to a suitable concentration in the assay buffer. The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics over the desired time course.
3. Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL) by adding the following components in order:
-
Assay Buffer
-
Acetoacetyl-CoA (to a final concentration of 10-200 µM)
-
[1-14C]Acetyl-CoA (to a final concentration of 50-500 µM)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (e.g., 1-10 µg).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 10 µL of 6 M perchloric acid.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
4. Separation of Product by TLC:
-
Spot a known volume (e.g., 20-50 µL) of the supernatant onto the origin of a silica gel TLC plate.
-
Allow the spot to dry completely.
-
Develop the TLC plate in a chamber pre-equilibrated with the isopropanol:ammonia:water (6:3:1) solvent system.
-
Allow the solvent front to migrate until it is approximately 1-2 cm from the top of the plate.
-
Remove the plate from the chamber and allow it to air dry completely.
5. Quantification of Radioactivity:
-
Visualize the separated spots if possible (e.g., autoradiography or using non-radiolabeled standards stained with iodine). Acetyl-CoA will have a higher Rf value than the more polar this compound.
-
Carefully scrape the silica gel from the area corresponding to the this compound spot into a scintillation vial.
-
Scrape the area corresponding to the acetyl-CoA spot into a separate scintillation vial to check for separation efficiency.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
6. Calculation of Enzyme Activity:
-
Calculate the moles of [14C]this compound produced using the specific activity of the [14C]acetyl-CoA and the counts per minute (CPM) obtained for the this compound spot.
-
Express the enzyme activity in units such as nmol of product formed per minute per mg of protein (nmol/min/mg).
Conclusion
The use of radiolabeled acetyl-CoA provides a robust and sensitive method for the assay of this compound synthase activity. The protocol described herein, utilizing TLC for the separation of substrate and product, is a well-established technique that can be adapted for various research and drug discovery applications. Careful optimization of reaction conditions and validation of the separation method are crucial for obtaining accurate and reproducible results. This assay is an invaluable tool for characterizing the kinetics of this compound synthase and for screening potential inhibitors of this important metabolic enzyme.
References
Troubleshooting & Optimization
Troubleshooting low HMG-CoA reductase activity in cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with low HMG-CoA reductase (HMGCR) activity in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common this compound reductase activity assay?
The most common assay for this compound reductase activity is a spectrophotometric method that measures the decrease in absorbance at 340 nm.[1][2] This decrease corresponds to the oxidation of NADPH to NADP+ as this compound is converted to mevalonate by the HMGCR enzyme.[1][3] The rate of NADPH consumption is directly proportional to the enzyme's activity.
Q2: What are the key components of an this compound reductase activity assay?
A typical HMGCR activity assay kit includes the following components:
-
This compound Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme.[3]
-
This compound Reductase (HMGR): Can be included as a positive control.[1][3]
-
NADPH: The cofactor that is consumed during the reaction.[1][3]
-
Inhibitor (e.g., Pravastatin, Atorvastatin): Used as a control to ensure the measured activity is specific to HMGCR.[3]
Q3: How is this compound reductase activity regulated within the cell?
This compound reductase activity is tightly regulated through a multi-tiered feedback system involving transcriptional, translational, and post-translational mechanisms.[4][5] Key regulatory factors include:
-
Sterol Levels: High levels of sterols, such as cholesterol, accelerate the degradation of the HMGCR protein through a process called ER-associated degradation (ERAD).[5][6]
-
Phosphorylation: The enzyme can be inactivated by phosphorylation, a process that can be reversed by dephosphorylation.[4]
-
Gene Expression: The transcription of the HMGCR gene is controlled by sterol regulatory element-binding proteins (SREBPs).
Below is a diagram illustrating the feedback regulation of this compound reductase.
References
- 1. abcam.com [abcam.com]
- 2. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of this compound Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Regulation of this compound reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing HMG-CoA Inhibitor Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HMG-CoA reductase inhibitor screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound reductase inhibitor screening assay?
A1: The this compound reductase (HMGR) inhibitor screening assay is typically a spectrophotometric assay.[1] It measures the activity of the HMGR enzyme, which catalyzes the conversion of this compound to mevalonate. This reaction is dependent on the co-factor NADPH, which is oxidized to NADP+.[2] The rate of NADPH oxidation can be monitored by measuring the decrease in absorbance at 340 nm.[3][4] Potential inhibitors of HMGR will slow down the rate of this reaction, resulting in a smaller decrease in absorbance at 340 nm compared to an uninhibited control.
Q2: What are the critical reagents in this assay and how should they be handled?
A2: The critical reagents include this compound Reductase (the enzyme), this compound (the substrate), and NADPH (the co-factor). Proper handling and storage of these reagents are crucial for assay performance.
-
This compound Reductase: This enzyme is sensitive to temperature fluctuations. It should be stored at -20°C or -80°C, and aliquoted to avoid repeated freeze-thaw cycles.[3][5][6] When in use, the enzyme should always be kept on ice to maintain its activity.[2][6]
-
This compound: The substrate should also be aliquoted and stored at -20°C to prevent degradation.[3][6] Avoid multiple freeze-thaw cycles.[5]
-
NADPH: This co-factor is light-sensitive and should be stored protected from light at -20°C.[3][6] It is recommended to prepare fresh solutions or use aliquots to avoid degradation.[6]
-
Assay Buffer: The assay buffer should be pre-warmed to the reaction temperature (typically 37°C) before use.[3][6]
Q3: What is a suitable positive control inhibitor for this assay?
A3: Statins are a class of drugs that are well-characterized inhibitors of this compound reductase and serve as excellent positive controls. Atorvastatin and Pravastatin are commonly used for this purpose.[1][3][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | 1. Inactive Enzyme: The this compound reductase may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles, not kept on ice).[2][3][6] | 1. Use a fresh aliquot of the enzyme. Ensure the enzyme is always kept on ice during the experiment.[2][3][6] |
| 2. Incorrect Reagent Concentration: The concentration of this compound or NADPH may be too low. | 2. Verify the final concentrations of this compound and NADPH in the reaction mixture. Prepare fresh dilutions if necessary. | |
| 3. Incorrect Assay Buffer pH: The pH of the assay buffer may be outside the optimal range for the enzyme. | 3. Check the pH of the assay buffer. The optimal pH is typically around 6.8-7.4.[7][8] | |
| High background signal | 1. Contaminated Reagents: One or more of the reagents may be contaminated, leading to non-enzymatic oxidation of NADPH. | 1. Run a blank reaction containing all components except the enzyme to check for background signal. Replace any suspect reagents. |
| 2. Precipitation of Test Compound: The test inhibitor may not be fully dissolved in the assay buffer, causing light scattering. | 2. Ensure the test compound is completely dissolved. Consider using a solvent control to account for any effects of the solvent on the absorbance reading.[3] | |
| Inconsistent results between wells/replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to variability. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to minimize well-to-well variation.[4] |
| 2. Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme activity. | 2. Ensure the plate is uniformly incubated at the recommended temperature (e.g., 37°C).[2][7] | |
| 3. Order of Reagent Addition: The order in which reagents are added can impact the reaction. | 3. Follow a consistent order of reagent addition for all wells. It is often recommended to add the enzyme last to initiate the reaction.[2] | |
| Unexpected results with known inhibitors | 1. Incorrect Inhibitor Concentration: The concentration of the control inhibitor may be too high or too low. | 1. Verify the dilution calculations for the control inhibitor. Perform a dose-response curve to confirm its IC50 value. |
| 2. Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may be affecting enzyme activity. | 2. Include a solvent control well to assess the effect of the solvent on the assay.[3] |
Experimental Protocols
Standard this compound Reductase Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 0.1 mM EDTA, 5 mM DTT).[8]
-
Reconstitute this compound Reductase enzyme in assay buffer and keep on ice.[3]
-
Reconstitute this compound in sterile water.[3]
-
Reconstitute NADPH in sterile water.[3]
2. Assay Procedure (96-well plate format):
-
Set up the following wells:
-
Blank: Contains all reagents except the enzyme.
-
Enzyme Control (No Inhibitor): Contains all reagents and the enzyme.
-
Inhibitor Control: Contains all reagents, the enzyme, and a known inhibitor (e.g., Atorvastatin).[3]
-
Test Compound: Contains all reagents, the enzyme, and the test compound.
-
-
Add the appropriate volume of assay buffer, NADPH, and this compound to each well.
-
Add the test compound or control inhibitor to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 5-30 minutes) to allow for inhibitor binding.[8]
-
Initiate the reaction by adding the this compound Reductase enzyme to all wells except the blank.
-
Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C. Take readings every 20-30 seconds for 10-20 minutes.[2][4]
3. Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Determine the percentage of inhibition for the test compounds using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] * 100
Optimized Reaction Conditions
The following table summarizes optimized conditions from a study using an LC-MS/MS-based detection method, which can be adapted for spectrophotometric assays.[8]
| Parameter | Optimized Value |
| This compound Reductase (HMGR) | 1.5 µg |
| NADPH | 20 nM |
| This compound | 2.5 nM |
| Pre-incubation Time | 15-30 min |
| Reaction Time | 50 min |
| Reaction Temperature | 37°C |
| Final Reaction Volume | 140 µL |
Visualizations
Caption: The mevalonate pathway, highlighting the inhibitory action of statins on this compound reductase.
Caption: A typical workflow for an this compound reductase inhibitor screening assay.
Caption: A logical troubleshooting workflow for a failing this compound reductase assay.
References
- 1. This compound Reductase (HMGR) Assay Kit [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. abcam.cn [abcam.cn]
- 6. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. Aster glehni F. Schmidt Extract Modulates the Activities of this compound Reductase and Fatty Acid Synthase [mdpi.com]
- 8. Optimization, validation and application of an assay for the activity of this compound reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HMG-CoA Quantification by LC-MS/MS
Welcome to the technical support center for the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during this compound quantification by LC-MS/MS?
A1: The most prevalent issues include:
-
Sample Stability and Degradation: this compound is susceptible to enzymatic and chemical degradation during sample collection, extraction, and storage.
-
Poor Chromatographic Peak Shape: Users often observe peak tailing, broadening, or splitting, which can compromise resolution and integration accuracy.
-
Ion Suppression: Matrix components co-eluting with this compound can interfere with its ionization, leading to reduced sensitivity and inaccurate quantification.
-
Low Recovery: Inefficient extraction methods can result in significant loss of this compound, affecting the accuracy of the results.
-
Internal Standard Issues: Improper selection or use of an internal standard can fail to adequately compensate for variability in sample preparation and instrument response.
Troubleshooting Guides
Sample Preparation Issues
Q2: My this compound signal is low and variable. I suspect degradation during sample preparation. How can I improve stability?
A2: this compound is prone to hydrolysis. To minimize degradation, follow these steps:
-
Rapid Quenching: Immediately quench metabolic activity upon sample collection. For tissues, freeze-clamping with liquid nitrogen is recommended. For cell cultures, rapid aspiration of media followed by addition of a cold quenching/extraction solution is crucial.
-
Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.
-
Acidic Extraction Solvents: Use of acidic extraction solvents can help to stabilize this compound. A common and effective extraction solution is 80% methanol in water. However, some studies have shown that the addition of acids like formic acid can sometimes lead to ion suppression, so this should be optimized for your specific application.[1]
-
Avoid Strong Bases: this compound is unstable under basic conditions.
-
Prompt Analysis: Analyze extracts as soon as possible. If storage is necessary, store them as dry pellets at -80°C and reconstitute just before analysis.[1]
Q3: What is the best extraction method for this compound from biological samples?
A3: A widely used and effective method is protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: Homogenize the sample in a cold solvent like 80% methanol or an acetonitrile/methanol/water mixture to precipitate proteins.[1][2]
-
Solid-Phase Extraction (SPE): SPE is often used to clean up the sample and concentrate the acyl-CoAs. Oasis HLB SPE columns are a common choice.
A detailed protocol for a generic tissue sample is provided below.
-
Homogenization: Homogenize approximately 50 mg of frozen tissue powder in 1 mL of cold (-20°C) 80% methanol/water containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
SPE Column Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Drying: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid or a water/acetonitrile mixture).[3]
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Mevalonolactone (this compound reductase product) | Rat Liver Homogenate | Ethyl Acetate Extraction | >90 | [4] |
| Acyl-CoAs | Rat Heart Homogenate | Methanol/Water with SPE | 80-114 | [5] |
Chromatography Issues
Q4: I am observing poor peak shape (tailing and broadening) for this compound. What are the likely causes and solutions?
A4: Poor peak shape for this compound can be caused by several factors. Here are some common causes and their solutions:
-
Secondary Interactions: The phosphate groups of this compound can interact with active sites on the silica support of the column, leading to peak tailing.
-
Solution: Use a column with high-purity silica and effective end-capping. Operating the mobile phase at a low pH (e.g., with formic acid) can suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in fronting or tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Mobile Phase: A mobile phase that is too weak or too strong can affect peak shape.
-
Solution: Optimize the gradient elution profile. A common mobile phase system for acyl-CoAs is a gradient of ammonium acetate or ammonium formate in water (A) and acetonitrile (B).
-
-
Extra-column Volume: Large dead volumes in the LC system (e.g., from tubing or fittings) can cause peak broadening.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
-
Column: A C18 or C8 reversed-phase column is commonly used (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 2% B
-
15-20 min: 2% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Issues
Q5: My this compound signal is suppressed, leading to poor sensitivity and inaccurate results. How can I diagnose and mitigate ion suppression?
A5: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.
-
Diagnosis:
-
Post-column Infusion: Infuse a constant flow of an this compound standard solution into the MS source while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
-
Matrix Effect Assessment: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract after extraction. A lower peak area in the matrix indicates ion suppression.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Optimize the LC method to separate this compound from the interfering matrix components. A longer gradient or a different column chemistry might be necessary.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal below the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₃-HMG-CoA) will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate correction during quantification.
-
Change Ionization Mode: If using positive ion mode, consider switching to negative ion mode, as this may reduce interference from certain matrix components.
-
| Analyte | Assay | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Mevalonolactone | LC-MS/MS | 4.1 ± 2.7 | 9.4 ± 3.4 | [4] |
| Mevalonolactone | LC-MS/MS | 0.95 - 2.39 | 2.26 - 3.38 | [6] |
Q6: What are the typical MRM transitions for this compound?
A6: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry. The most common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.0 Da).
-
Precursor Ion (Q1): [M+H]⁺ = 912.2 m/z
-
Product Ion (Q3): [M+H - 507.0]⁺ = 405.2 m/z
-
Alternative Product Ion: A fragment corresponding to the adenosine 3',5'-diphosphate at m/z 428.0 can also be monitored.[7]
It is always recommended to optimize the collision energy for these transitions on your specific instrument.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified cholesterol biosynthesis pathway.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization, validation and application of an assay for the activity of this compound reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background interference in colorimetric HMG-CoA reductase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing colorimetric HMG-CoA reductase (HMGR) assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to background interference and unreliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the colorimetric this compound reductase assay?
A1: The colorimetric this compound reductase assay is based on monitoring the decrease in absorbance at 340 nm.[1][2] this compound reductase is an NADPH-dependent enzyme that catalyzes the conversion of this compound to mevalonate.[3][4] In this process, NADPH is oxidized to NADP+. Since NADPH absorbs light at 340 nm and NADP+ does not, the rate of decrease in absorbance at this wavelength is directly proportional to the enzyme's activity.[5]
Q2: What are the essential components of a typical colorimetric HMGR assay kit?
A2: A standard kit typically includes:
-
This compound Reductase Assay Buffer: To maintain optimal pH and provide necessary salts.[3][6]
-
This compound Reductase (HMGR): The enzyme, often a purified catalytic domain.
-
NADPH: The cofactor that is consumed during the reaction.[3][6]
-
Inhibitor Control: A known HMGR inhibitor, such as pravastatin or atorvastatin, to validate the assay.[3][6]
Q3: Why is the assay performed at 37°C?
A3: The assay is typically performed at 37°C because this is the optimal temperature for the activity of mammalian this compound reductase. Maintaining a constant and optimal temperature is crucial for reproducible and accurate results.
Q4: My negative control (no enzyme) shows a decrease in absorbance at 340 nm. What could be the cause?
A4: A decreasing absorbance in the no-enzyme control suggests degradation of NADPH that is independent of this compound reductase activity. This could be due to:
-
Contamination of reagents: Check for microbial contamination or the presence of other oxidizing agents.
-
Instability of NADPH: NADPH is sensitive to light and repeated freeze-thaw cycles. Ensure it is stored correctly and handled on ice.[3][4]
-
High background from the plate: Use a high-quality, UV-transparent 96-well plate.
Q5: The activity of my positive control is lower than expected. What are the possible reasons?
A5: Low positive control activity can stem from several factors:
-
Improper enzyme storage and handling: The this compound reductase enzyme is sensitive and can lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[3] It should be kept on ice during the experiment.
-
Incorrect reagent preparation: Ensure all components, especially the enzyme and substrates, are reconstituted correctly and are at the proper concentrations.
-
Suboptimal assay conditions: Verify the assay buffer is at 37°C and the pH is correct.[3]
Troubleshooting Guide
This guide addresses common problems encountered during colorimetric this compound reductase assays, focusing on reducing background interference.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in "No Enzyme" Control | NADPH degradation | - Prepare fresh NADPH solution.[3] - Aliquot NADPH upon reconstitution to avoid repeated freeze-thaw cycles.[3][6] - Protect NADPH solutions from light. |
| Contaminated reagents or buffer | - Use sterile, high-purity water for all reagent preparations. - Filter-sterilize buffers if contamination is suspected. | |
| Presence of other NADPH-oxidizing enzymes in the sample (for non-purified samples) | - Include a "sample blank" control containing the sample and all reagents except this compound. Subtract the rate of NADPH oxidation in this blank from the rate in the complete reaction. | |
| Erratic or Non-Linear Reaction Kinetics | Pipetting errors or insufficient mixing | - Ensure all reagents are thoroughly mixed before starting the measurement. - Use calibrated pipettes and proper pipetting techniques. |
| Temperature fluctuations | - Pre-warm the microplate reader to 37°C before adding the plate. - Ensure the assay buffer is pre-warmed to 37°C.[3] | |
| Substrate or cofactor depletion | - Ensure the concentrations of this compound and NADPH are not limiting. The reaction should be in the linear range.[7] | |
| Low Signal-to-Noise Ratio | Insufficient enzyme activity | - Increase the concentration of the this compound reductase enzyme.[3] - Ensure the enzyme has not lost activity due to improper storage or handling. |
| High background absorbance | - Refer to the "High Background Signal" section above for troubleshooting steps. | |
| Incorrect wavelength setting | - Verify that the spectrophotometer is set to measure absorbance at 340 nm.[6] | |
| Inconsistent Results Between Replicates | Inhomogeneous reaction mixture | - Mix the contents of each well thoroughly immediately after adding all components. |
| Well-to-well variations in the plate | - Use high-quality microplates with consistent optical properties. | |
| Edge effects in the 96-well plate | - Avoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity across the plate. |
Experimental Protocols
Standard this compound Reductase Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[3][6]
-
Reagent Preparation:
-
Thaw all components on ice.
-
Reconstitute this compound reductase, this compound, and NADPH according to the kit's instructions, typically with assay buffer or ultrapure water.[3][6]
-
Aliquot reconstituted reagents to avoid multiple freeze-thaw cycles and store at -20°C or -80°C as recommended.[3][6]
-
Pre-warm the this compound Reductase Assay Buffer to 37°C.[3]
-
-
Assay Setup:
-
Prepare the following controls in a 96-well UV-transparent plate:
-
Reagent Background Control: Contains assay buffer in place of the enzyme.[6]
-
Positive Control: Contains all reaction components, including the this compound reductase enzyme.[6]
-
Inhibitor Control: Contains all reaction components plus a known inhibitor (e.g., atorvastatin).[6]
-
Test Sample Wells: Contain the test compound and all reaction components.
-
-
Adjust the volume of each well to a final volume (e.g., 200 µL) with assay buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a master reaction mix containing the assay buffer, NADPH, and this compound.[6]
-
Add the reaction mix to each well.
-
Initiate the reaction by adding the this compound reductase enzyme to all wells except the reagent background control.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the reagent background control from all other readings.
-
Determine the percent inhibition for test compounds relative to the positive control.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against this compound reductase, as reported in the literature.
| Compound | IC₅₀ Value | Source |
| Pravastatin | ~58.12 nM | [8] |
| Atorvastatin | Not specified, used as control | [3][6] |
| Curcumin | 4.3 µM | [9] |
| Salvianolic Acid C | 8 µM | [9] |
| Geraniol | 72.91 ± 2.92 µM | [8] |
| Carvacrol | 78.23 ± 2.21 µM | [8] |
| Caffeic Acid | 10.162 µM | [10] |
Visualizations
This compound Reductase Signaling Pathway
Caption: The mevalonate pathway, highlighting the rate-limiting step catalyzed by this compound reductase.
Experimental Workflow for HMGR Assay
Caption: A step-by-step workflow for performing a colorimetric this compound reductase assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals in the no-enzyme control.
References
- 1. This compound 还原酶检测试剂盒 sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 2. AID 1259152 - Reductase Assay : The following procedure was followed using a this compound Reductase assay kit obtained from Sigma-Aldrich (catalogue number CS1090). The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm of NADPH in solution. A decrease in absorbance is caused by the oxidation of NADPH by the catalytic subunit of HMGR in the presence of the substrate this compound. Effective inhibition of the this compound leads to a reduction in oxidation of NADPH which in turn leads to a smaller reduction in the absorbance at 340 nm over time. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Loss of NADPH during assays of this compound reductase: implications and approaches to minimize errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploration of natural product ingredients as inhibitors of human this compound reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
Technical Support Center: Enhancing the Solubility of Synthetic HMG-CoA Reductase Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of synthetic HMG-CoA reductase inhibitors (statins).
Frequently Asked Questions (FAQs)
Q1: Why do many synthetic this compound reductase inhibitors exhibit poor water solubility?
A1: Many synthetic statins, such as atorvastatin, simvastatin, and lovastatin, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability[1][2][3]. Their poor aqueous solubility is often attributed to their lipophilic (fat-soluble) nature and crystalline structure[1][4][5]. For instance, atorvastatin is practically insoluble in aqueous solutions with a pH below 4[1][6]. This low solubility can limit oral bioavailability, hindering the drug's therapeutic efficacy[1][7].
Q2: What are the primary strategies for improving the solubility of statins?
A2: Several techniques are employed to enhance the solubility and dissolution rate of poorly soluble statins. The most common and effective methods include:
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier matrix can enhance solubility by reducing particle size and converting the drug to an amorphous state[1][8][9]. Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers[8][10].
-
Inclusion Complexation: Using cyclodextrins (like β-cyclodextrin or its derivatives) to encapsulate the lipophilic statin molecule within their hydrophobic cavity, while the exterior remains hydrophilic, can significantly improve aqueous solubility[8][11].
-
Nanoparticle and Solid Lipid Nanoparticle (SLN) Formation: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rates[12][13].
-
pH Adjustment: For statins with ionizable groups, such as atorvastatin's carboxylic acid, adjusting the pH of the formulation with buffering or alkalizing agents can dramatically increase solubility[6].
-
Micronization: This technique involves reducing the drug's particle size to the micrometer range to increase the surface area available for dissolution[1][14].
Q3: How do I select the most appropriate solubility enhancement technique for my specific statin?
A3: The choice of technique depends on several factors, including the physicochemical properties of the statin (e.g., pKa, melting point, log P), the desired release profile, the intended dosage form, and scalability of the method. A logical approach to selection is outlined in the workflow diagram below. Solid dispersions are often a promising and widely used starting point due to their effectiveness and relative ease of implementation[15].
Troubleshooting Guides
Problem 1: The statin precipitates from the aqueous buffer during my in vitro dissolution study.
| Possible Cause | Troubleshooting Step |
| Supersaturation and Recrystallization | The concentration of the drug has exceeded its equilibrium solubility in the medium, leading to the formation of a supersaturated solution that is thermodynamically unstable. Consider using precipitation inhibitors (e.g., hydrophilic polymers like HPMC or PVP) in your formulation to maintain the supersaturated state. |
| pH of the Dissolution Medium | The pH of the medium may be unfavorable for the statin's solubility. Atorvastatin, for example, is poorly soluble at acidic pH[6]. Solution: Use a buffering agent in the formulation to create a higher pH microenvironment around the drug particles, which can enhance the dissolution rate[6]. |
| Insufficient Wetting | The hydrophobic nature of the statin powder can lead to poor wetting and agglomeration, reducing the effective surface area for dissolution[1]. Solution: Incorporate a surfactant (e.g., Sodium Lauryl Sulfate - SLS) into the formulation to improve the wettability of the drug particles[9]. |
Problem 2: My solid dispersion formulation shows only a marginal improvement in dissolution rate.
| Possible Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The chosen hydrophilic carrier may not be optimal for the specific statin. Solution: Screen a variety of carriers (e.g., PEGs of different molecular weights, PVP, Kolliphor, Soluplus) to find the most compatible and effective one[8][9]. |
| Suboptimal Drug-to-Carrier Ratio | The amount of carrier may be insufficient to fully disperse the drug into an amorphous state. Solution: Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:6) and evaluate their dissolution profiles to determine the optimal ratio[1][9]. For Atorvastatin with Neem Gum, a 1:6 ratio was found to be optimal[1]. |
| Ineffective Preparation Method | The method used to prepare the solid dispersion can significantly impact its performance. The solvent evaporation method is often more effective than kneading or physical mixing[1]. Solution: Compare different preparation techniques such as solvent evaporation, fusion (melt), and kneading to identify the most effective method for your drug-carrier combination[1][8]. |
Problem 3: The entrapment efficiency of my nanoparticle formulation is low.
| Possible Cause | Troubleshooting Step |
| Drug Properties | The drug may have some solubility in the aqueous phase, leading to its loss during the nanoparticle preparation process. |
| Formulation Parameters | The type and concentration of polymer, stabilizer, or surfactant can influence drug entrapment. Solution: Optimize the concentrations of these excipients. For example, in a study with Rosuvastatin, different concentrations of surfactants and stabilizers were tested to find the optimal formulation with better entrapment efficiency[12]. |
| Process Parameters | Parameters like stirring speed, homogenization time, and the rate of addition of the organic phase can affect nanoparticle formation and drug encapsulation. Solution: Systematically vary these parameters to improve the entrapment efficiency. For instance, nanoparticles can be formed by adding an organic phase to an aqueous phase under continuous stirring, followed by homogenization at different speeds[13]. |
Data on Solubility Enhancement
The following tables summarize quantitative data from studies that successfully improved the solubility of various statins.
Table 1: Solubility Enhancement of Rosuvastatin Using Different Formulation Techniques[12][13]
| Formulation Type | Optimized Formulation ID | Solubility (mg/mL) | Entrapment Efficiency (%) | In Vitro Drug Release (%) |
| Solid Dispersion | DF7 | 0.41 ± 0.02 | 68.95 | 89.98 ± 0.28 |
| Solid Lipid Nanoparticles | SF6 | 0.56 ± 0.01 | 49.24 | 93.54 ± 0.92 |
| Nanoparticles | NF4 | 0.37 ± 0.25 | 57.12 | 91.23 ± 0.05 |
Table 2: Solubility Enhancement of Atorvastatin Calcium (ATCH)[2]
| Solvent | Solubility (mg/mL) |
| Water | 0.000597 ± 0.003 |
| Deep Eutectic Solvent (DES) with Nicotinamide | 0.158 ± 0.098 |
Experimental Protocols
Protocol 1: Preparation of a Statin Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from methodologies used for preparing atorvastatin solid dispersions[1][9].
-
Dissolution: Accurately weigh the statin and the selected hydrophilic carrier (e.g., PVP K-30, Soluplus) in a predetermined ratio (e.g., 1:3).
-
Dissolve the mixture in a minimal amount of a suitable volatile solvent, such as methanol or ethanol, in a porcelain dish or beaker[9].
-
Evaporation: Place the container in an oven maintained at a controlled temperature (e.g., 50-60°C) until the solvent has completely evaporated, leaving a solid mass[1][9].
-
Pulverization: Scrape the resulting solid dispersion from the container using a spatula.
-
Pulverize the mass using a mortar and pestle.
-
Sieving and Storage: Pass the powdered dispersion through a fine sieve (e.g., #60 or 45µm) to ensure uniform particle size[8][9].
-
Store the final product in a desiccator until further analysis.
Protocol 2: Preparation of Statin Inclusion Complexes by Kneading Method
This protocol is based on the preparation of atorvastatin-cyclodextrin complexes[8].
-
Mixing: Weigh the statin and β-cyclodextrin in the desired molar ratio (e.g., 1:1, 1:2) and place them in a clean glass mortar[8][15].
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water-ethanol mixture) to the powder mixture to form a thick, homogenous paste.
-
Triturate the paste vigorously for a specified period (e.g., 1 hour). Add more solvent if necessary to maintain a suitable consistency.
-
Drying: Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 45-50°C) until a constant weight is achieved[8].
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a #60 sieve[8].
-
Storage: Store the prepared inclusion complex in a well-sealed container in a desiccator.
Visual Guides and Workflows
Caption: Simplified this compound reductase pathway showing the inhibitory action of statins.
Caption: Decision workflow for selecting a solubility enhancement strategy for statins.
Caption: Diagram illustrating how cyclodextrins improve statin solubility.
References
- 1. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of hepatic bioavailability as a new step for the future of statin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. US20030162827A1 - HMG CoA reductase inhibiting composition, method of preparation thereof and method for competitively inhibiting HMG CoA reductase using such composition - Google Patents [patents.google.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. njppp.com [njppp.com]
- 11. Enhancement of drug solubility in supramolecular and colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Overcoming substrate inhibition in HMG-CoA synthase kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments, with a focus on addressing substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what is its mechanism?
A1: this compound synthase (EC 2.3.3.10) is a key enzyme in the biosynthesis of cholesterol and ketone bodies.[1] It catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound.[1] The reaction follows a Bi Bi Ping-Pong substitution mechanism, which involves a three-step process: acylation, condensation, and hydrolysis. A key feature of this mechanism is the formation of a covalent acetyl-enzyme intermediate.[2]
Q2: What is substrate inhibition in the context of this compound synthase kinetics?
A2: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[3] For this compound synthase, this is typically observed with high concentrations of acetoacetyl-CoA. This occurs when a second substrate molecule binds to the enzyme, forming an unproductive or less productive enzyme-substrate complex.
Q3: How can I tell if my this compound synthase assay is affected by substrate inhibition?
A3: If you plot your initial reaction velocity against a range of acetoacetyl-CoA concentrations (while keeping acetyl-CoA concentration constant), you will observe that the velocity increases to a maximum and then decreases as the acetoacetyl-CoA concentration continues to increase. This characteristic bell-shaped curve is a hallmark of substrate inhibition.
Q4: Are there any known mutations that can reduce or eliminate substrate inhibition in this compound synthase?
A4: Yes, site-directed mutagenesis studies have identified specific amino acid residues that play a role in substrate inhibition. For example, in Brassica juncea HMGS1, the H188N mutation was shown to abolish substrate inhibition by acetoacetyl-CoA. While this is a powerful research tool, optimizing assay conditions is often the first approach for working with the wild-type enzyme.
Troubleshooting Guide: Overcoming Substrate Inhibition
This guide provides practical steps to identify and mitigate substrate inhibition in your this compound synthase kinetic assays.
| Problem | Potential Cause | Recommended Solution |
| Decreased enzyme activity at high acetoacetyl-CoA concentrations. | Substrate inhibition by acetoacetyl-CoA. | 1. Optimize Substrate Concentrations: Perform a substrate titration experiment to determine the optimal concentration range for acetoacetyl-CoA where the reaction rate is maximal and inhibition is minimal. Avoid using concentrations that fall into the inhibitory range for routine assays. 2. Vary Acetyl-CoA Concentration: Investigate if the substrate inhibition by acetoacetyl-CoA is dependent on the concentration of acetyl-CoA. In some cases, maintaining a higher, saturating concentration of the first substrate can help mitigate inhibition by the second. 3. Data Analysis: If working with inhibitory concentrations is unavoidable, use a kinetic model that accounts for substrate inhibition (e.g., the uncompetitive substrate inhibition model) to fit your data and determine the kinetic parameters (Vmax, Km, and Ki). GraphPad Prism and other statistical software have built-in equations for this type of analysis.[3] |
| Inconsistent or non-reproducible kinetic data. | Suboptimal assay conditions exacerbating inhibition or leading to experimental variability. | 1. pH Optimization: The optimal pH for this compound synthase can vary by species, but is generally around 8.0-8.5.[4][5] Ensure your buffer is maintained at the optimal pH for your specific enzyme. Changes in pH can affect substrate binding and catalysis, potentially influencing the degree of substrate inhibition. 2. Ionic Strength: The ionic strength of the buffer can influence enzyme conformation and activity. While specific studies on the effect of ionic strength on this compound synthase substrate inhibition are limited, it is a critical parameter to keep constant across experiments. A common buffer composition is 50-100 mM Tris-HCl or potassium phosphate buffer.[6] 3. Enzyme Concentration: Use a concentration of this compound synthase that results in a linear reaction rate over a reasonable time course. Very high enzyme concentrations can deplete the substrate quickly, complicating the interpretation of initial rates. |
| Difficulty in measuring initial rates accurately. | The reaction is too fast or the assay method is not sensitive enough. | 1. Continuous Spectrophotometric Assay: Utilize a continuous assay, such as the one monitoring the release of Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7][8] This method allows for the continuous monitoring of the reaction and more accurate determination of the initial velocity. The production of TNB, the yellow-colored product of the reaction between DTNB and a sulfhydryl group, can be followed at 412 nm.[9] 2. Control Experiments: Always include proper controls, such as a reaction mix without the enzyme (to check for non-enzymatic substrate degradation) and a reaction mix without the substrate (to measure any background signal). |
Data Presentation
Kinetic Parameters of this compound Synthase from Various Organisms
| Organism | Substrate | Km (µM) | Vmax (µmol/mg/min) | Notes |
| Brassica juncea (plant) | Acetyl-CoA | 43 | 0.47 | Also showed substrate inhibition by AcAc-CoA. |
| Avian Liver | 3-chloropropionyl-CoA (inhibitor) | Ki = 15 | kinact = 0.31 min-1 | Irreversible inhibitor study. |
| Enterococcus faecalis (bacterium) | - | - | - | A mutation (A110G) increased the overall reaction rate 140-fold.[10] |
Note: This table is a compilation of data from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for this compound Synthase Activity using DTNB
This protocol is adapted from a method for detecting Coenzyme A (CoASH) release.[7][8]
Materials:
-
Purified this compound synthase
-
Acetyl-CoA stock solution
-
Acetoacetyl-CoA stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) stock solution (in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer capable of kinetic measurements at 412 nm
-
96-well microplate (for high-throughput screening) or cuvettes
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of acetyl-CoA, and the desired range of acetoacetyl-CoA concentrations. Add DTNB to a final concentration of ~100-200 µM.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
-
Initiate Reaction: Add a small, predetermined amount of this compound synthase to the reaction mixture to initiate the reaction. The final enzyme concentration should be such that the reaction rate is linear for at least 5-10 minutes.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 412 nm over time. This corresponds to the formation of the TNB²⁻ anion as CoASH is released.
-
Calculate Initial Velocity: Determine the initial velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate of reaction can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[9]
-
Data Analysis: Plot the initial velocities against the corresponding acetoacetyl-CoA concentrations. If substrate inhibition is present, the data can be fitted to the following equation for uncompetitive substrate inhibition:
v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
where [S] is the concentration of acetoacetyl-CoA, and Ki is the inhibition constant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Synthase Ping-Pong Catalytic Mechanism.
Caption: Uncompetitive Substrate Inhibition Model.
Caption: Troubleshooting Workflow for Substrate Inhibition.
References
- 1. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. GraphPad Prism 10 Curve Fitting Guide - Equation: Substrate inhibition [graphpad.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on structural dynamics of this compound reductase and binding affinity to β-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of this compound Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. A structural limitation on enzyme activity: the case of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of HMG-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to degradation through two primary mechanisms: chemical hydrolysis and enzymatic degradation. The thioester bond in this compound is prone to hydrolysis, a reaction that is significantly influenced by pH and temperature. Additionally, biological samples contain various enzymes, such as thioesterases, that can rapidly degrade this compound.
Q2: How does pH affect the stability of this compound?
A2: As a thioester, this compound is most stable in neutral to slightly acidic conditions. Alkaline pH conditions promote the hydrolysis of the thioester bond, leading to the degradation of the molecule. Therefore, it is crucial to control the pH of all buffers and solutions used during sample preparation.
Q3: What is the impact of temperature on this compound stability?
A3: Higher temperatures accelerate both chemical hydrolysis and enzymatic degradation of this compound. To minimize degradation, it is imperative to keep samples, buffers, and reagents on ice or at 4°C throughout the entire sample preparation process.
Q4: What are thioesterases and how do they affect this compound?
A4: Thioesterases are a class of enzymes that catalyze the hydrolysis of thioester bonds.[1] These enzymes are ubiquitous in biological samples and can rapidly degrade this compound, leading to inaccurate quantification. Acyl-protein thioesterases (APTs) are one example of this enzyme class.[1][2]
Q5: How can I prevent enzymatic degradation of this compound?
A5: To prevent enzymatic degradation, it is essential to rapidly quench all enzymatic activity at the point of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold, strong acid (e.g., perchloric acid) or an organic solvent mixture (e.g., acetonitrile/methanol/water).[3] Additionally, the inclusion of broad-spectrum protease and thioesterase inhibitors in your lysis and extraction buffers is recommended.
Q6: How many times can I freeze and thaw my samples containing this compound?
A6: It is highly recommended to minimize freeze-thaw cycles, as they can lead to the degradation of sensitive molecules like this compound.[4][5][6][7][8] Ideally, samples should be aliquoted after the initial extraction to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in the final sample. | Inefficient quenching of enzymatic activity. | Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, rapidly aspirate the media and add a pre-chilled extraction solvent directly to the plate.[3] |
| Degradation due to high temperature. | Ensure all sample preparation steps are performed on ice. Use pre-chilled buffers, solvents, and tubes. Centrifugation steps should be carried out in a refrigerated centrifuge. | |
| Incorrect pH of buffers. | Prepare buffers fresh and verify the pH is in the neutral to slightly acidic range (pH 6.5-7.4). Avoid alkaline conditions. | |
| Enzymatic degradation during homogenization/lysis. | Add a cocktail of protease and thioesterase inhibitors to your homogenization/lysis buffer. | |
| High variability between replicate samples. | Inconsistent timing in sample processing. | Standardize the time for each step of the sample preparation protocol for all samples. |
| Partial thawing of samples during handling. | Keep samples frozen on dry ice when moving between storage and the lab bench. Minimize the time samples are out of the freezer. | |
| Multiple freeze-thaw cycles. | Aliquot samples after the initial extraction to avoid repeated freeze-thaw cycles of the bulk sample.[4][7] | |
| Presence of unexpected peaks in chromatogram. | Degradation products of this compound. | Review and optimize the sample preparation protocol to minimize degradation, focusing on rapid quenching and maintaining low temperatures. |
| Contaminants from reagents or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable plasticware. |
Summary of Recommended Sample Handling Conditions
| Parameter | Recommendation | Rationale |
| Sample Collection | Flash-freeze in liquid nitrogen. | Immediately halts enzymatic activity. |
| Temperature | Maintain samples and reagents on ice or at 4°C. | Reduces the rate of both chemical and enzymatic degradation. |
| pH | Use buffers in the pH range of 6.5-7.4. | This compound is more stable in neutral to slightly acidic conditions. |
| Enzyme Inhibition | Add protease and thioesterase inhibitor cocktails. | Prevents enzymatic degradation of this compound. |
| Extraction/Quenching | Use cold organic solvents (e.g., acetonitrile/methanol) or perchloric acid.[3] | Rapidly denatures and precipitates enzymes, halting degradation. |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting samples.[4][5][6][7][8] | Minimizes molecular degradation due to ice crystal formation and other stresses. |
| Long-term Storage | Store extracts at -80°C. | Ensures long-term stability of this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Sample Collection: Immediately upon excision, flash-freeze the tissue sample in liquid nitrogen.
-
Homogenization: In a pre-chilled mortar and pestle on dry ice, grind the frozen tissue to a fine powder.
-
Quenching and Extraction: Transfer the frozen powder to a pre-weighed tube containing a 20-fold excess volume of pre-chilled (-20°C) extraction solution (acetonitrile/methanol/water, 2:2:1, v/v/v).[3]
-
Homogenization (continued): Immediately homogenize the sample on ice using an Ultra-Turrax or similar homogenizer.
-
Incubation: Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Storage: For immediate analysis, place the supernatant in an autosampler vial at 4°C. For long-term storage, store at -80°C.
Protocol 2: Extraction of this compound from Adherent Cell Cultures
-
Cell Culture Preparation: Place the cell culture plate on ice.
-
Washing: Quickly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately aspirate the PBS and add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) containing a protease/thioesterase inhibitor cocktail to cover the cell monolayer.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Storage: Store at -80°C until analysis.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Factors leading to this compound degradation and preventative measures.
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxygen polarography to drug stability testing and formulation development: solution-phase oxidation of hydroxymethylglutaryl coenzyme A (this compound) reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
Enhancing the sensitivity of HMG-CoA detection methods
Welcome to the technical support center for HMG-CoA detection methods. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this compound and this compound Reductase activity assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal / Low Enzyme Activity | Inactive or improperly stored enzyme. | Ensure this compound Reductase is stored at -70°C and kept on ice during the experiment. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2][3] Do not keep the enzyme on ice for more than 60 minutes as this can reduce activity. |
| Incorrect reagent preparation or storage. | Reconstitute NADPH and this compound substrate in the recommended buffer and store in aliquots at -20°C.[1][2][3] Ensure the assay buffer is pre-warmed to 37°C before use if the protocol requires it.[1][3] | |
| Incorrect order of reagent addition. | Add reagents in the precise order specified in the protocol. Typically, the enzyme is added last to initiate the reaction. | |
| Spectrophotometer not set correctly. | Ensure the spectrophotometer is set to the correct wavelength (e.g., 340 nm for NADPH-based assays) and temperature (e.g., 37°C). | |
| High Background Signal | Contaminated reagents. | Use ultrapure water (17 MΩ-cm or equivalent) for all reagent preparations. Run a reagent background control (without enzyme) to check for contamination. |
| Insufficient mixing of reagents. | Mix samples thoroughly after adding all reagents, especially when using a plate reader. Some protocols recommend vigorous shaking for at least 10 seconds before the first reading. | |
| Inconsistent Results / High Variability | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent volumes are added to each well or cuvette. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay, as enzyme activity is temperature-dependent. | |
| Improper sample handling. | Thaw all kit components to room temperature before use and keep them on ice once thawed. For cell or tissue samples, ensure consistent and appropriate homogenization and lysis procedures are followed.[4][5] | |
| Unexpected Color Change in ELISA | Incorrect washing steps. | Ensure thorough washing of the microplate wells between steps to remove unbound components. |
| Contaminated substrate solution. | Protect the TMB substrate solution from light and avoid contamination. | |
| Low Sensitivity in LC-MS/MS | Inefficient extraction. | Optimize the extraction procedure. A salting-out procedure followed by derivatization can improve recovery and sensitivity.[6] |
| Matrix effects. | Use a stable isotope-labeled internal standard to account for matrix effects and variations in sample preparation and instrument response.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound or measuring this compound Reductase activity?
A1: The most common methods include:
-
Spectrophotometric Assays: These are often available as kits and measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by this compound Reductase.[7]
-
Radiometric Assays: These highly sensitive assays use a radiolabeled substrate and separate the product for quantification.[8][9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are available to quantify the amount of this compound Reductase protein in a sample.[4][5][10]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method for quantifying the product of the this compound Reductase reaction, mevalonic acid (which is converted to mevalonolactone).[6][11]
Q2: How can I increase the sensitivity of my this compound Reductase assay?
A2: To enhance sensitivity, consider the following:
-
Optimize Enzyme and Substrate Concentrations: Ensure you are using optimal concentrations of both the enzyme and substrates (this compound and NADPH).
-
Use a More Sensitive Detection Method: If spectrophotometric assays are not sensitive enough, consider a radiometric assay or an LC-MS/MS-based method. LC-MS/MS has been shown to be significantly more sensitive than conventional radioisotope methods.[6]
-
Sample Preparation: For LC-MS/MS, derivatization of the product can significantly enhance its detection.[6]
Q3: What is the typical detection limit for commercially available this compound Reductase assay kits?
A3: The detection limit varies by assay type and manufacturer.
-
Colorimetric Activity Assays: The limit of detection is often below 0.05 mU.[1][2][3][12]
-
ELISA Kits: Sensitivity can range from as low as 15.6 pg/mL to 0.5 ng/mL, depending on the specific kit and target species.[5][13][14]
Q4: Can I use these assays to screen for inhibitors of this compound Reductase?
A4: Yes, many commercially available this compound Reductase activity assay kits are specifically designed for screening inhibitors.[1][2][3] These kits typically include a known inhibitor (e.g., pravastatin or atorvastatin) as a positive control.[1]
Q5: What sample types are compatible with this compound detection assays?
A5: The compatible sample types depend on the specific assay:
-
Activity Assays: These are typically used with purified or partially purified enzyme preparations and recombinant enzymes.[1]
-
ELISA Kits: These can be used with a variety of samples, including serum, plasma, cell culture supernatants, tissue homogenates, and cell lysates.[4][5]
-
LC-MS/MS: This method can be adapted for various biological samples, including cell and tissue extracts.[11][15]
Data Presentation
Comparison of this compound Reductase Detection Method Sensitivity
| Method | Typical Sensitivity / Detection Limit | Sample Types | Principle |
| Spectrophotometric (Colorimetric) Activity Assay | < 0.05 mU[1][2][3][12] | Purified/recombinant enzyme[1] | Measures NADPH consumption at 340 nm |
| Radiometric Activity Assay | More sensitive than spectrophotometric methods[8][9] | Cell extracts, fibroblasts[8] | Measures incorporation of radiolabel from substrate to product |
| ELISA (Human) | 0.092 ng/mL - 0.5 ng/mL[5][10] | Serum, plasma, urine, tissue homogenates, cell culture supernatants[5] | Sandwich immunoassay for protein quantification |
| ELISA (Mouse) | 0.12 ng/mL[14] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants[14] | Sandwich immunoassay for protein quantification |
| ELISA (Rat) | 0.048 ng/mL[10] | Serum, plasma, other biological fluids | Sandwich immunoassay for protein quantification |
| LC-MS/MS | 240 amol (for derivatized product)[6] | Cell/tissue extracts[11] | Mass-based quantification of the enzymatic product |
Experimental Protocols
Spectrophotometric this compound Reductase Activity Assay (Based on a generic kit protocol)
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 5x stock with ultrapure water.
-
Reconstitute NADPH and this compound substrate in 1x Assay Buffer to the desired concentrations. Store on ice.
-
Thaw the this compound Reductase enzyme on ice immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Set up the microplate reader to measure absorbance at 340 nm in kinetic mode at 37°C. Set the reading interval (e.g., every 20-30 seconds) for a total duration of 10-30 minutes.[1]
-
Add the following to each well in the specified order:
-
1x Assay Buffer
-
NADPH solution
-
This compound substrate solution
-
Sample or control (e.g., inhibitor)
-
-
Initiate the reaction by adding the this compound Reductase enzyme to each well.
-
Mix the plate thoroughly (e.g., shake for 10 seconds) and immediately start the kinetic measurement.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the change in absorbance over time (ΔOD/min) from the linear portion of the curve.
-
Enzyme activity is calculated using the extinction coefficient of NADPH.
-
LC-MS/MS Method for this compound Reductase Activity
This protocol is a simplified representation of a highly sensitive method.[6]
-
Enzymatic Reaction:
-
Incubate the sample (e.g., cell lysate) with this compound and NADPH in an appropriate buffer.
-
Include a stable isotope-labeled internal standard.
-
-
Sample Preparation:
-
Stop the reaction (e.g., by adding a strong acid). This also facilitates the conversion of the product, mevalonic acid, to mevalonolactone.
-
Extract the mevalonolactone using a salting-out procedure.
-
Derivatize the extracted mevalonolactone to enhance its ionization efficiency and chromatographic properties.
-
Purify the derivatized product using a solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into an LC-MS/MS system.
-
Use a suitable column and mobile phase for chromatographic separation.
-
Detect the derivatized product and the internal standard using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.
-
-
Quantification:
-
Quantify the amount of product by comparing its peak area to that of the internal standard.
-
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the role of this compound Reductase.
Caption: A logical workflow for troubleshooting common this compound assay issues.
Caption: Experimental workflow for sensitive this compound Reductase activity detection by LC-MS/MS.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.com [abcam.com]
- 3. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Human Hydroxymethylglutaryl CoA Reductase (HMG-CoAR) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Highly sensitive assay of this compound reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 8. A modified radiometric assay for 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modified radiometric assay for 3-hydroxy-3-methylglutaryl coenzyme a reductase (Journal Article) | OSTI.GOV [osti.gov]
- 10. biocompare.com [biocompare.com]
- 11. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
- 13. mybiosource.com [mybiosource.com]
- 14. Mouse HMGCR(3-Hydroxy-3-Methylglutaryl-CoA Reductase) ELISA Kit [elkbiotech.com]
- 15. Cell-based screen of this compound reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for HMG-CoA Reductase Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions to ensure the stability and activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the purification, storage, and handling of this compound reductase.
| Issue | Potential Cause | Recommended Solution |
| Loss of enzyme activity after purification | Suboptimal buffer pH. | This compound reductase generally exhibits optimal activity and stability in a pH range of 7.0-8.0. A molecular dynamics study suggests that a pH of 8.0 provides the best structural stability.[1] Consider using a buffer such as Tris-HCl or potassium phosphate within this pH range. |
| Oxidation of critical sulfhydryl groups. | The presence of a reducing agent is crucial. Include 1-10 mM Dithiothreitol (DTT) in all purification and storage buffers to maintain a reducing environment. | |
| Presence of divalent metal ions that can catalyze oxidation. | Add a chelating agent like 1-5 mM EDTA to your buffers to sequester divalent metal ions. | |
| Proteolytic degradation. | Add a commercially available protease inhibitor cocktail to your lysis buffer during the initial stages of protein purification. | |
| Precipitation of the enzyme upon thawing | Freeze-thaw stress leading to aggregation. | Aliquot the purified enzyme into single-use volumes to avoid repeated freeze-thaw cycles. Include a cryoprotectant such as 20-50% glycerol in the final storage buffer. |
| Low ionic strength. | Low salt concentrations can sometimes lead to protein aggregation. Ensure your buffer has sufficient ionic strength, for example, by including 50-150 mM KCl or NaCl. | |
| Inconsistent results in activity assays | Instability of the enzyme in the assay buffer. | Prepare fresh assay buffer for each experiment. Keep the enzyme on ice at all times when not in use and add it to the reaction mixture last. Some protocols suggest that the enzyme and substrate are less stable when diluted in the assay buffer, so minimize the time the enzyme spends in the diluted state before starting the reaction.[2] |
| High background absorbance in crude lysates. | If using crude cell lysates, other enzymes may interfere with the NADPH absorbance reading. It is recommended to partially purify the enzyme or dialyze the crude extract against the assay buffer before performing the activity measurement.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reductase stability?
A1: The optimal pH for this compound reductase stability and activity is generally between 7.0 and 8.0. A study using molecular dynamics simulation identified pH 8.0 as optimal for the structural stability of the enzyme.[1]
Q2: Why is DTT essential in the buffer?
A2: DTT (Dithiothreitol) is a reducing agent that is crucial for preventing the oxidation of cysteine residues in this compound reductase. Oxidation of these sulfhydryl groups can lead to the formation of disulfide bonds, which can cause conformational changes and inactivation of the enzyme.[4]
Q3: What is the role of glycerol in the storage buffer?
A3: Glycerol acts as a cryoprotectant, preventing the formation of ice crystals during freezing, which can denature the protein.[4] It also increases the viscosity of the solution, which can limit protein mobility and reduce the likelihood of aggregation. For long-term storage at -20°C or -80°C, the inclusion of 25% to 50% glycerol is recommended.[4]
Q4: Can I use a different reducing agent instead of DTT?
A4: Yes, other reducing agents like β-mercaptoethanol (BME) or TCEP (tris(2-carboxyethyl)phosphine) can also be used. TCEP has the advantage of being more stable and less odorous than DTT and BME.
Q5: My purified this compound reductase is prone to aggregation. What can I do?
A5: Protein aggregation can be a significant issue. To mitigate this, ensure your storage buffer contains an adequate concentration of a cryoprotectant like glycerol (20-50%). Maintaining an appropriate ionic strength (e.g., 50-150 mM KCl or NaCl) can also help prevent aggregation. In some cases, the addition of non-denaturing detergents at low concentrations or specific amino acids like arginine can improve solubility.
Q6: How should I store my purified this compound reductase?
A6: For long-term storage, it is recommended to store the enzyme at -80°C in a buffer containing a cryoprotectant like glycerol. Aliquoting the enzyme into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can lead to a significant loss of activity.[5]
Data Presentation: Recommended Buffer Conditions
| Buffer Component | Recommended Concentration Range | Purpose | Notes on Stability |
| Buffering Agent | 50-100 mM | Maintain a stable pH | Tris-HCl or Potassium Phosphate are commonly used. Optimal pH is between 7.0 and 8.0.[1] |
| pH | 7.0 - 8.0 | Provide optimal environment for enzyme activity and stability | A pH of 8.0 has been shown to be optimal for structural stability.[1] |
| Dithiothreitol (DTT) | 1-10 mM | Reducing agent to prevent oxidation | Essential for maintaining enzyme activity. Higher concentrations may be needed for long-term storage. |
| EDTA | 1-5 mM | Chelating agent to remove divalent metal ions | Prevents metal-catalyzed oxidation. |
| Glycerol | 20-50% (v/v) | Cryoprotectant for frozen storage | Significantly improves stability during freeze-thaw cycles and long-term storage at low temperatures.[4] |
| Salt (KCl or NaCl) | 50-150 mM | Maintain ionic strength and prevent aggregation | Ionic strength can influence protein solubility and stability. |
| Protease Inhibitors | Varies (follow manufacturer's recommendation) | Prevent proteolytic degradation | Crucial during the initial stages of purification from crude extracts. |
Experimental Protocols
Protocol 1: Preparation of a Standard Storage Buffer for this compound Reductase
This protocol describes the preparation of a robust storage buffer for purified this compound reductase.
Materials:
-
Tris base
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
EDTA (disodium salt)
-
Dithiothreitol (DTT)
-
Glycerol (molecular biology grade)
-
Ultrapure water
Procedure:
-
To prepare 100 mL of storage buffer, dissolve the following in 40 mL of ultrapure water:
-
0.605 g Tris base (for 50 mM final concentration)
-
1.118 g KCl (for 150 mM final concentration)
-
0.037 g EDTA (for 1 mM final concentration)
-
-
Adjust the pH to 7.5 with HCl.
-
Add 50 mL of glycerol to achieve a final concentration of 50% (v/v).
-
Bring the volume to 100 mL with ultrapure water.
-
Just before use, add 0.0154 g of DTT to achieve a final concentration of 1 mM.
-
Filter the buffer through a 0.22 µm filter for sterilization.
-
Store the buffer at 4°C. The DTT should be added fresh before each use from a frozen stock solution.
Protocol 2: this compound Reductase Activity Assay
This protocol is a general method for determining the activity of this compound reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
NADPH solution (10 mM stock)
-
This compound solution (10 mM stock)
-
Purified this compound reductase
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer. For a 200 µL final reaction volume, the final concentrations should be:
-
0.2 mM NADPH
-
0.4 mM this compound
-
-
Add the appropriate volume of the reaction mixture to each well of the 96-well plate.
-
Add a small volume of your purified this compound reductase to initiate the reaction. The amount of enzyme should be determined empirically to ensure a linear rate of NADPH consumption over a few minutes.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 20-30 seconds for 5-10 minutes.
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Experimental workflow for this compound reductase purification, storage, and activity assay.
Caption: Troubleshooting decision tree for low this compound reductase activity.
References
- 1. Freeze denaturation of enzymes and its prevention with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 5. content.abcam.com [content.abcam.com]
Validation & Comparative
A Comparative Guide to the Preclinical Validation of Novel HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel HMG-CoA reductase inhibitors against established alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in the evaluation and selection of promising new therapeutic agents for hypercholesterolemia.
Introduction
This compound reductase inhibitors, or statins, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. The development of novel statins aims to improve efficacy, safety, and pharmacokinetic profiles. This guide outlines the key preclinical models and experimental assays used to validate these novel inhibitors and presents comparative data for both next-generation and traditional statins.
In Vitro Efficacy: this compound Reductase Inhibition
The primary in vitro assay for validating novel this compound reductase inhibitors is a direct measure of their ability to inhibit the enzyme's activity. This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro this compound Reductase Inhibition
| Compound | IC50 (nM) | Source |
| Novel Inhibitors | ||
| Rosuvastatin | 5.4 | [1] |
| Pitavastatin | Not explicitly found in preclinical context | |
| Established Inhibitors | ||
| Atorvastatin | 8.2 | [2] |
| Simvastatin | 11.2 | [1] |
| Pravastatin | 44.1 | [2] |
| Fluvastatin | 28 | [2] |
| Lovastatin | 44.1 | [2] |
Preclinical In Vivo Efficacy
The in vivo efficacy of this compound reductase inhibitors is primarily assessed by their ability to lower plasma cholesterol levels in animal models. Rodents and rabbits, often fed a high-cholesterol diet to induce hypercholesterolemia, are the most commonly used models.
Table 2: In Vivo Cholesterol Reduction in Preclinical Models
| Animal Model | Statin Class Efficacy (Total Cholesterol Reduction) | Key Considerations |
| Rabbits | ~30% | Highly sensitive to diet-induced hypercholesterolemia.[3] |
| Mice | ~20% | Genetic models (e.g., ApoE*3Leiden) can better mimic human dyslipidemia.[3][4] |
| Rats | ~10% | Generally less responsive to statins than other models.[3] |
Note: Efficacy is greater in animals on a high-cholesterol diet.[3]
Comparative Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of a novel this compound reductase inhibitor is a critical determinant of its potential clinical success. Key parameters include bioavailability, plasma protein binding, tissue distribution (especially to the liver, the target organ), and elimination half-life.
Table 3: Comparative Preclinical Pharmacokinetic Parameters of Statins
| Parameter | Rosuvastatin | Pitavastatin | Atorvastatin | Pravastatin | Simvastatin | Lovastatin | Fluvastatin |
| Bioavailability | Low | High (except monkeys)[5] | Low[6] | Low | Low | Low | Low |
| Plasma Protein Binding | >90% | >95%[5] | >98% | ~50-60%[5][6] | >95%[5] | >95% | >98% |
| Primary Metabolism | Minimal (not CYP3A4 mediated)[1][7] | Minimal (not CYP3A4 mediated)[1] | CYP3A4 | Sulfation | CYP3A4 | CYP3A4 | CYP2C9 |
| Key Preclinical Species | Rats, Dogs[7] | Rats, Dogs, Monkeys[5] | Rats, Dogs, Rabbits[8] | Rats, Dogs[8] | Rats, Dogs[5] | Rats, Dogs[5] | Rats, Dogs, Monkeys[5] |
Experimental Protocols
This compound Reductase Inhibition Assay (In Vitro)
This protocol is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by this compound reductase.
Materials:
-
This compound Reductase enzyme
-
This compound substrate solution
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer)
-
Test inhibitor (novel statin) and positive control (e.g., pravastatin)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, NADPH, and the this compound reductase enzyme in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test inhibitor at various concentrations (or positive control/vehicle control)
-
-
Enzyme Addition: Add the this compound reductase enzyme solution to each well, except for the blank controls.
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test inhibitor relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Hypercholesterolemic Rodent Model
This protocol outlines a general procedure for evaluating the cholesterol-lowering effects of a novel statin in rats.
Materials:
-
Male Wistar rats (or other appropriate rodent strain)
-
High-cholesterol diet (e.g., containing 1-2% cholesterol and 0.5% cholic acid)
-
Standard rodent chow
-
Test inhibitor (novel statin) and vehicle control
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Cholesterol quantification assay kit
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week with free access to standard chow and water.
-
Induction of Hypercholesterolemia: Feed the animals a high-cholesterol diet for a period of 2-4 weeks to induce elevated plasma cholesterol levels.
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein or other appropriate site to measure initial cholesterol levels.
-
Treatment: Randomly assign animals to treatment groups (e.g., vehicle control, positive control like atorvastatin, and different doses of the novel inhibitor). Administer the compounds orally once daily for a specified period (e.g., 2-4 weeks).
-
Final Blood Collection: At the end of the treatment period, collect a final blood sample.
-
Plasma Analysis: Separate plasma from the blood samples by centrifugation. Measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using a commercial assay kit.
-
Data Analysis: Calculate the percentage change in cholesterol levels from baseline for each treatment group. Compare the cholesterol-lowering effects of the novel inhibitor to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).
Visualizing Key Pathways and Workflows
Mevalonate Pathway and this compound Reductase Inhibition
Figure 1. Inhibition of the mevalonate pathway by novel this compound reductase inhibitors.
Preclinical Validation Workflow for Novel this compound Reductase Inhibitors
Figure 2. A typical preclinical validation workflow for novel this compound reductase inhibitors.
References
- 1. Novel statins: pharmacological and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined analysis of pharmacokinetic and efficacy data of preclinical studies with statins markedly improves translation of drug efficacy to human trials [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
A Comparative Analysis of Mitochondrial and Cytosolic HMG-CoA Synthase Kinetic Parameters
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the mitochondrial (mHS) and cytosolic (cHS) isoforms of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase is critical. These enzymes catalyze the same fundamental reaction—the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound—yet they operate in distinct metabolic pathways with different regulatory mechanisms and kinetic properties. This guide provides a comprehensive comparison of their kinetic parameters, detailed experimental protocols for their study, and an overview of their regulatory pathways.
This compound synthase is a key enzyme in two vital metabolic processes: ketogenesis, which primarily occurs in the mitochondria of liver cells, and the synthesis of cholesterol and other isoprenoids, which takes place in the cytosol.[1] The mitochondrial isoform (HMGCS2) is central to the production of ketone bodies, which serve as an alternative energy source for various tissues, particularly during periods of fasting or low carbohydrate intake.[2][3] The cytosolic isoform (HMGCS1) provides the precursor for the mevalonate pathway, which leads to the synthesis of cholesterol and other essential molecules.[1][4] Given their distinct roles and cellular locations, the kinetic properties and regulation of these two isoforms are finely tuned to meet the specific metabolic needs of the cell.
Kinetic Parameters: A Quantitative Comparison
| Kinetic Parameter | Mitochondrial this compound Synthase (mHS) | Cytosolic this compound Synthase (cHS) |
| Substrate | Km | Km |
| Acetyl-CoA | Data not available in searched results | Data not available in searched results |
| Acetoacetyl-CoA | Data not available in searched results | Data not available in searched results |
| Vmax | Data not available in searched results | Data not available in searched results |
It is important to note that the specific kinetic values can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors or inhibitors.
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to understanding enzyme function. Below are detailed methodologies for the purification of recombinant this compound synthase and the subsequent enzyme activity assay.
Purification of Recombinant Human this compound Synthase
The expression and purification of recombinant human this compound synthase are essential for detailed kinetic characterization. A common approach involves expressing the enzyme in Escherichia coli and purifying it using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human HMGCS1 or HMGCS2 cDNA with a purification tag (e.g., His-tag)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM KCl, 1 mg/mL BSA)
-
Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)
-
Wash buffer (Lysis buffer with a low concentration of imidazole)
-
Elution buffer (Lysis buffer with a high concentration of imidazole)
-
Dialysis buffer (e.g., Phosphate buffered saline (pH 7.4), 10% glycerol, 1 mM DTT)
-
SDS-PAGE analysis reagents
Procedure:
-
Transformation and Expression: Transform the expression vector into a suitable E. coli strain. Grow a starter culture and then inoculate a larger volume of LB broth. Induce protein expression with IPTG when the culture reaches the mid-log phase of growth.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto the affinity chromatography column. Wash the column with wash buffer to remove unbound proteins.
-
Elution: Elute the recombinant this compound synthase from the column using the elution buffer.
-
Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and stabilize the enzyme. Store the purified protein at -20°C or -80°C for long-term use.[5]
-
Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.
This compound Synthase Activity Assay
The activity of this compound synthase is typically measured by monitoring the consumption of one of its substrates or the formation of its product. A common method involves a coupled enzyme assay where the product, this compound, is subsequently used by this compound reductase, and the oxidation of NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified recombinant this compound synthase
-
Assay Buffer (e.g., 50 mM Tris-HCl, 500 mM KCl, 1 mg/mL BSA, pH 7.0)[6]
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
This compound Reductase (commercially available)
-
NADPH
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH, and this compound reductase.
-
Initiation of Reaction: Add varying concentrations of the substrates (acetyl-CoA and acetoacetyl-CoA) to the wells of the microplate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound synthase to each well.
-
Kinetic Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the activity of this compound synthase.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Regulatory Pathways of this compound Synthase Isoforms
The expression and activity of mHS and cHS are tightly regulated by distinct signaling pathways to ensure that their respective metabolic outputs are aligned with the cell's energy status and biosynthetic requirements.
Transcriptional Regulation of Mitochondrial this compound Synthase (mHS)
The transcription of the HMGCS2 gene is primarily controlled by nutritional and hormonal signals that reflect the body's energy state. During periods of fasting, increased levels of cyclic AMP (cAMP) and fatty acids stimulate the transcription of the HMGCS2 gene, leading to increased production of ketone bodies.[7] Conversely, upon refeeding, insulin represses the transcription of this gene.[7] Several transcription factors play a crucial role in this regulation, including the peroxisome proliferator-activated receptor (PPAR), which is activated by fatty acids, and other factors like chicken ovalbumin upstream promoter transcription factor (COUP-TF) and hepatocyte nuclear factor 4 (HNF-4) that can modulate the PPAR response.[7]
Caption: Transcriptional regulation of mitochondrial this compound synthase (mHS).
Transcriptional Regulation of Cytosolic this compound Synthase (cHS)
The regulation of the HMGCS1 gene is closely linked to the demands for cholesterol and isoprenoid biosynthesis. Hormones and growth factors such as insulin and epidermal growth factor (EGF) have been shown to increase the steady-state levels of HMGCS1 mRNA.[8] The acyl-CoA binding protein (ACBP) has also been identified as a transcriptional regulator of the HMGCS1 gene.[9]
Caption: Transcriptional regulation of cytosolic this compound synthase (cHS).
Post-Translational Regulation
In addition to transcriptional control, post-translational modifications can also regulate the activity of this compound synthase isoforms. For the mitochondrial isoform, a system of succinylation and desuccinylation has been described as a short-term regulatory mechanism.[10][11] This reversible modification can quickly modulate enzyme activity in response to changes in the metabolic state. While post-translational regulation of the cytosolic isoform is less well-characterized, it is likely that mechanisms exist to rapidly control the flux of substrates into the mevalonate pathway.
Conclusion
The mitochondrial and cytosolic isoforms of this compound synthase, while catalyzing the same reaction, are distinct enzymes with unique kinetic properties and regulatory mechanisms that reflect their specialized roles in ketogenesis and cholesterol biosynthesis, respectively. A thorough understanding of these differences is paramount for researchers in metabolic diseases and for the development of targeted therapeutic interventions. The provided experimental protocols offer a foundation for the detailed characterization of these important enzymes, which will undoubtedly lead to further insights into their function and regulation.
References
- 1. Reactome | HMGCS1 condenses Ac-CoA and ACA-CoA to form bthis compound [reactome.org]
- 2. fiveable.me [fiveable.me]
- 3. Human Mitochondrial this compound Synthase Deficiency: Role of Enzyme Dimerization Surface and Characterization of Three New Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HMGCS1 Enzyme Human Recombinant | HMGCS Protein | ProSpec [prospecbio.com]
- 6. Recombinant Human this compound Reductase/HMGCR Protein, CF 9264-HM-020: R&D Systems [rndsystems.com]
- 7. Transcriptional regulation of mitochondrial this compound synthase in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of this compound synthase and this compound reductase by insulin and epidermal growth factor in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of HMG-CoA Reductase Antibodies: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise detection of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) is critical for advancing studies in cholesterol metabolism, cardiovascular disease, and cancer. The specificity of the primary antibody used in immunoassays is paramount to generating reliable and reproducible data. This guide provides an objective comparison of commercially available HMGCR antibodies, with a focus on their cross-reactivity, supported by experimental data to aid in the selection of the most suitable reagent for your research needs.
Understanding the Challenge: Antibody Specificity
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.[1][2] Accurate measurement of HMGCR protein levels is crucial for understanding its regulation and the effects of therapeutic interventions, such as statins. However, the performance of commercial antibodies can vary significantly, with the potential for off-target binding, or cross-reactivity, leading to inaccurate results.
To address this, rigorous validation of antibody specificity is essential. One of the most effective methods for this is the use of genetic knockdown or knockout models. By reducing or eliminating the expression of the target protein, researchers can confirm that the antibody's signal is specific to the protein of interest.
Comparative Performance of Commercial HMGCR Antibodies
A key study investigated the specificity of four commercially available HMGCR antibodies using siRNA-mediated knockdown in the MCF-7 human breast cancer cell line.[3] The results of this study, supplemented with data from manufacturer datasheets, are summarized below.
| Antibody (Supplier, Cat. No.) | Host Species | Clonality | Immunogen | Validated Applications | Knockdown/Knockout Validation | Cross-Reactivity Assessment |
| AMAb90619 (Atlas Antibodies) | Mouse | Monoclonal | Recombinant Human HMGCR | WB, IHC | Yes (siRNA) | High Specificity: Signal appropriately reduced in siRNA-treated cells.[3] |
| AMAb90618 (Atlas Antibodies) | Mouse | Monoclonal | Recombinant Human HMGCR | WB, IHC | Yes (siRNA) | High Specificity: Signal appropriately reduced in siRNA-treated cells.[3] |
| A-9 (sc-271595) (Santa Cruz Biotechnology) | Mouse | Monoclonal | Amino acids 589-888 of human HMGCR | WB, IP, IF, IHC, ELISA | Yes (siRNA data available) | High Specificity: Signal appropriately reduced in siRNA-treated cells.[3][4] |
| ab174830 (Abcam) | Rabbit | Monoclonal | Synthetic peptide | WB, IHC, ICC/IF | No (in cited study) | Potential Cross-Reactivity: Signal was not appropriately reduced in siRNA-treated cells in one study, suggesting it may recognize a different protein of a similar molecular weight.[3] |
| 13533-1-AP (Proteintech) | Rabbit | Polyclonal | Human HMGCR | IHC, IF, ELISA | Yes (KD/KO validated) | High Specificity: Manufacturer provides KD/KO validation data.[5] |
| PA5-37367 (Thermo Fisher Scientific) | Rabbit | Polyclonal | Recombinant full-length human HMGCR | WB, IHC, ICC/IF | Not specified | Reacts with human, mouse, and rat.[6] |
Note: The performance of an antibody can be application-dependent. Validation in the specific experimental context is always recommended.
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed methodologies for key experiments used to evaluate the specificity and cross-reactivity of HMGCR antibodies.
siRNA-Mediated Knockdown and Western Blotting
This protocol is a robust method to verify that an antibody recognizes the target protein. A significant reduction in the band intensity corresponding to the target protein's molecular weight after siRNA treatment indicates antibody specificity.
Experimental Workflow for siRNA Knockdown and Western Blotting
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. HMGCR antibody (13533-1-AP) | Proteintech [ptglab.com]
- 6. HMGCR Polyclonal Antibody (PA5-37367) [thermofisher.com]
A Researcher's Guide to Statistical Methods for Comparing HMG-CoA Reductase Datasets
For researchers, scientists, and drug development professionals navigating the complexities of HMG-CoA reductase (HMGCR) data, this guide provides a comprehensive overview of statistical methods for comparing datasets. It includes detailed experimental protocols and visual workflows to support robust data analysis and interpretation.
This guide offers a comparative analysis of statistical techniques applicable to various HMGCR datasets, from in vitro enzyme inhibition assays to clinical trial outcomes and gene expression studies. By presenting quantitative data in clearly structured tables and detailing experimental methodologies, this resource aims to equip researchers with the tools necessary for rigorous and objective comparison of HMGCR-related data.
Comparing this compound Reductase Inhibitor Potency: IC50 Values
A common method for evaluating the potency of this compound reductase inhibitors is by determining their half-maximal inhibitory concentration (IC50). Statistical comparison of IC50 values is crucial for identifying significant differences between compounds.
| Statistical Test | Description | Application in this compound Datasets |
| Student's t-test (two-tailed, unpaired) | Compares the means of two independent groups. | Use to compare the mean IC50 values of two different statins or experimental compounds.[1] |
| One-way ANOVA followed by post-hoc tests (e.g., Dunnett's, Tukey's) | Compares the means of three or more independent groups. | Ideal for comparing the IC50 values of multiple inhibitors against this compound reductase.[2] |
| Non-linear Regression | Fits a dose-response curve to the data to determine the IC50 value from a single experiment. | Essential for calculating the IC50 from raw enzyme activity data.[3] |
| Logarithmic Transformation (pIC50) | Converts IC50 values to a logarithmic scale (-log(IC50)). This helps in normalizing the data distribution for parametric statistical tests.[4] | Recommended before performing t-tests or ANOVA on IC50 values to ensure data meets the assumptions of these tests.[4] |
Note: When comparing IC50 values, it is important to consider whether the "relative IC50" or "absolute IC50" is being used, as the former may not be directly comparable across different experimental setups.[5]
Statistical Analysis of this compound Reductase Gene Expression
Investigating the regulation of this compound reductase often involves analyzing its gene expression levels under different conditions.
| Statistical Test | Description | Application in this compound Datasets |
| Student's t-test (two-tailed, unpaired) | Compares the mean gene expression levels between two experimental groups (e.g., treated vs. control). | To determine if a specific treatment significantly alters HMGCR mRNA levels.[1] |
| One-way ANOVA | Compares the mean gene expression levels across three or more experimental conditions. | To assess the impact of different drug concentrations on HMGCR gene expression.[2] |
| Two-way ANOVA | Examines the influence of two different categorical independent variables on a continuous dependent variable. | To investigate the effect of both a drug treatment and cell type on HMGCR expression. |
Comparing Statin Efficacy in Clinical and Pre-clinical Models
Evaluating the overall effectiveness of statins often requires the analysis of data from clinical trials or animal studies.
| Statistical Method | Description | Application in this compound Datasets |
| Meta-analysis | A statistical procedure for combining data from multiple studies. | To synthesize the results of several clinical trials comparing the efficacy of different statins in lowering LDL cholesterol.[6] |
| Network Meta-analysis | An extension of meta-analysis that allows for the comparison of multiple treatments simultaneously, even if they have not been directly compared in a head-to-head trial.[7] | To create a comprehensive comparison of the relative efficacy and harms of all available statins.[7] |
| Odds Ratio (OR) and Hazard Ratio (HR) | Measures of association between an exposure and an outcome. | Used in clinical trials to compare the odds or hazard of a cardiovascular event between a statin-treated group and a control group.[7][8] |
Experimental Protocols
Accurate and reproducible data is the foundation of any meaningful statistical comparison. Below are detailed methodologies for key experiments related to this compound reductase.
This compound Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by this compound reductase.[9][10]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
This compound Reductase Assay Buffer
-
Recombinant this compound Reductase enzyme
-
This compound substrate
-
NADPH
-
Test inhibitors (e.g., statins)
-
Positive control inhibitor (e.g., Atorvastatin)
Procedure:
-
Reagent Preparation:
-
Pre-warm the this compound Reductase Assay Buffer to 37°C.
-
Reconstitute the this compound Reductase enzyme, this compound, and NADPH in the appropriate buffers as per the manufacturer's instructions. Keep on ice during use.
-
-
Reaction Setup (per well):
-
Sample Wells: Add 1-5 µl of purified this compound Reductase.
-
Test Inhibitor Wells: Add 1-5 µl of this compound Reductase and the desired concentration of the test inhibitor.
-
Positive Control Well: Add 1-5 µl of this compound Reductase and the positive control inhibitor.
-
Enzyme Control Well: Add 1-5 µl of this compound Reductase.
-
Blank Well: Add assay buffer only.
-
Adjust the final volume in each well to 10 µl with this compound Reductase Assay Buffer.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing Assay Buffer, this compound, and NADPH.
-
Add 190 µl of the Master Mix to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C.
-
Record readings every 2-3 minutes for at least 10 minutes.
-
-
Calculation of Inhibition:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] * 100
-
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps for measuring this compound reductase mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HMGCR and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for HMGCR and the reference gene, qPCR master mix, and nuclease-free water.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HMGCR and the reference gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) on the normalized expression values.[11]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of experimental processes and biological relationships.
Caption: Experimental workflow for an this compound reductase colorimetric activity assay.
Caption: Simplified signaling pathway of cholesterol biosynthesis showing the role of this compound reductase and the inhibitory action of statins.
Caption: Logical relationship for selecting an appropriate statistical test based on the type of this compound dataset and the research question.
References
- 1. Role of hydroxymethylglutharyl-coenzyme A reductase in the induction of stem-like states in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ww2.amstat.org [ww2.amstat.org]
- 6. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Association Between Genetically Proxied Inhibition of this compound Reductase and Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different statins' potency on HMG-CoA reductase
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Statin Efficacy
Statins are a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, statins effectively lower cholesterol levels in the body and are widely used in the treatment of hypercholesterolemia. This guide provides a head-to-head comparison of the potency of various statins based on experimental data, details the methodologies used for these assessments, and visualizes the relevant biological pathways.
Quantitative Comparison of Statin Potency
The inhibitory potency of statins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency.
The following table summarizes the IC50 values for a range of statins and their metabolites against this compound reductase, as determined in a single comparative study to ensure data consistency.
| Statin/Metabolite | IC50 (nM) |
| Atorvastatin | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3R,5S-fluvastatin | 4.9 |
| 3S,5R-fluvastatin | >1000 |
| Pitavastatin | 3.2 |
| Pravastatin | 20.1 |
| Rosuvastatin | 3.9 |
| Simvastatin acid | 5.8 |
Data sourced from a Master's thesis from the University of Helsinki. The study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to determine the IC50 values.[1]
Experimental Protocols
The determination of statin potency on this compound reductase is performed using in vitro enzyme inhibition assays. The following is a detailed methodology based on commercially available assay kits and published research protocols.[2][3]
Principle
The activity of this compound reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+. In the presence of this compound, the enzyme catalyzes the reduction of this compound to mevalonate, a reaction that consumes NADPH. The decrease in absorbance at 340 nm, which is characteristic of NADPH, is monitored over time. The inhibitory effect of a statin is quantified by measuring the reduction in the rate of NADPH consumption in the presence of the inhibitor.[4]
Materials and Reagents
-
This compound Reductase enzyme (recombinant human)
-
This compound substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
Statin solutions of varying concentrations
-
96-well UV-transparent microplates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure
-
Reagent Preparation: Prepare working solutions of this compound reductase, this compound, and NADPH in the assay buffer. Prepare a serial dilution of the statin to be tested.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Statin solution (or vehicle control)
-
-
Enzyme Addition: Initiate the reaction by adding the this compound reductase enzyme solution to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of statin action and the experimental process, the following diagrams have been generated using Graphviz.
This compound Reductase Signaling Pathway
This diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of this compound reductase and the point of inhibition by statins.
Experimental Workflow for Statin Potency Assay
This diagram outlines the key steps involved in the in vitro this compound reductase inhibition assay.
References
A Head-to-Head Battle: HMG-CoA Quantification by LC-MS/MS and Radioisotope Assays
For researchers in metabolic studies and drug development, the accurate quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is critical. This pivotal intermediate in the mevalonate pathway is the substrate for this compound reductase, the rate-limiting enzyme in cholesterol biosynthesis and a key target for statin drugs. Two predominant analytical techniques have emerged for the quantification of this compound, often indirectly by measuring this compound reductase activity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and traditional radioisotope assays. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Principles of the Methods
LC-MS/MS-based assays for this compound reductase activity typically involve the enzymatic conversion of this compound to mevalonic acid. The mevalonic acid is then chemically converted to mevalonolactone, which is extracted, and sometimes derivatized, before being separated by liquid chromatography and detected by tandem mass spectrometry.[1][2] This method offers high specificity and sensitivity by identifying and quantifying molecules based on their mass-to-charge ratio.[3][4]
Radioisotope assays , the conventional method, utilize a radiolabeled substrate, typically [14C]-HMG-CoA.[5] The enzymatic reaction is allowed to proceed, and the radiolabeled product, [14C]-mevalonic acid (which is converted to [14C]-mevalonolactone), is separated from the unreacted substrate, often by ion-exchange chromatography.[5] The amount of product is then quantified by measuring its radioactivity using a scintillation counter.[5]
Performance Comparison: A Quantitative Look
The choice between LC-MS/MS and radioisotope assays often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes the quantitative performance of both methods based on published data.
| Performance Metric | LC-MS/MS Assay | Radioisotope Assay | Key Advantages of LC-MS/MS |
| Sensitivity (Detection Limit) | As low as 240 amol[1] | ~200 fmol[1] | Approximately 833 times more sensitive than the radioisotope method.[1] |
| Precision (Intra-assay %CV) | <1.3% to 4.1%[2] | <8.5%[5] | Generally offers higher precision (lower coefficient of variation). |
| Precision (Inter-assay %CV) | <2.9% to 9.4%[2] | <10.4% (in urine)[5] | Demonstrates better reproducibility between different assay runs. |
| Accuracy (Recovery) | 94.6% to >90%[1][2] | 93.6% - 103.0%[5] | Both methods demonstrate high accuracy, with LC-MS/MS showing excellent recovery. |
| Specificity | High, based on mass fragmentation | Lower, relies on chromatographic separation of radiolabeled compounds | LC-MS/MS provides superior specificity, reducing the risk of interference from other molecules. |
| Throughput | Higher, amenable to automation | Lower, often more manual | LC-MS/MS workflows can be more easily automated for higher sample throughput.[6] |
| Safety | No radioactive materials | Requires handling and disposal of radioactive isotopes | Eliminates the safety concerns and regulatory burden associated with radioactive materials. |
Experimental Workflows
To visualize the procedural differences, the following diagrams illustrate the typical experimental workflows for both this compound quantification methods.
Detailed Experimental Protocols
LC-MS/MS Method for this compound Reductase Activity
This protocol is a generalized procedure based on published methods.[1]
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.
-
Enzymatic Reaction: Incubate the sample with this compound and NADPH at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid, such as HCl. This also facilitates the conversion of mevalonic acid to mevalonolactone.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., mevalonolactone-d7) to the samples for accurate quantification.
-
Extraction: Extract the mevalonolactone using an organic solvent like ethyl acetate.
-
Derivatization (Optional but recommended for enhanced sensitivity): The extracted mevalonolactone can be derivatized to improve its chromatographic and mass spectrometric properties.[1]
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.
-
Chromatography: Separate the analyte from other components on a suitable column (e.g., C18).
-
Mass Spectrometry: Detect and quantify the analyte using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.
-
Radioisotope Method for this compound Reductase Activity
This protocol is a generalized procedure based on established radioisotope assays.[5]
-
Sample Preparation: Prepare microsomal fractions from tissues or use cell lysates.
-
Enzymatic Reaction: Incubate the sample with [14C]-HMG-CoA and NADPH in a reaction buffer at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Lactonization: The acidic conditions will convert the [14C]-mevalonic acid to [14C]-mevalonolactone.
-
Separation: Separate the [14C]-mevalonolactone from the unreacted [14C]-HMG-CoA using an ion-exchange resin column.[5]
-
Scintillation Counting: Elute the [14C]-mevalonolactone from the column and mix it with a scintillation cocktail.
-
Quantification: Measure the radioactivity using a liquid scintillation counter to determine the amount of product formed.
Making the Right Choice: A Decision Framework
The selection of the most suitable method depends on various factors, including the specific research question, available equipment, and throughput requirements.
Conclusion
Both LC-MS/MS and radioisotope assays are powerful techniques for the quantification of this compound. The traditional radioisotope assay has been a reliable method for decades; however, it has limitations in terms of sensitivity, throughput, and safety.
The advent of LC-MS/MS has provided a superior alternative in many respects. Its significantly higher sensitivity, precision, and specificity, coupled with the absence of radioactive materials, make it the method of choice for most modern research applications.[1][3] While the initial capital investment for an LC-MS/MS system can be substantial, the long-term benefits of improved data quality, higher throughput, and enhanced safety often outweigh the costs for laboratories with a high volume of samples or those requiring the utmost analytical performance. For labs without access to mass spectrometry, radioisotope assays remain a viable, albeit more laborious, option.
References
- 1. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive assay of this compound reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 4. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
A Comparative-Validation Guide for the New "Fluoro-Reductase HTS" HMG-CoA Reductase Assay
This guide provides a comprehensive performance comparison of the new "Fluoro-Reductase HTS" (High-Throughput Screening) assay against a standard spectrophotometric method for measuring the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. The validation is performed using a panel of well-characterized inhibitors (statins), with supporting data and detailed experimental protocols for researchers in drug discovery and metabolic studies.
Introduction to this compound Reductase
This compound reductase is a transmembrane glycoprotein located on the endoplasmic reticulum.[1] It is the rate-limiting enzyme in the mevalonate pathway, which is an essential metabolic pathway that produces cholesterol and other isoprenoids.[1][2][3] The enzyme catalyzes the conversion of this compound to mevalonate in an NADPH-dependent reaction.[4][5][6][7] Due to its critical role in cholesterol biosynthesis, this compound reductase is the primary target for cholesterol-lowering drugs known as statins.[1][8][9] The development of sensitive and reliable assays for this compound reductase activity is crucial for screening new potential inhibitors.[4]
This compound Reductase and the Mevalonate Pathway
The enzyme this compound reductase catalyzes a key regulatory step in the mevalonate pathway, which begins with Acetyl-CoA and leads to the production of cholesterol and various non-sterol isoprenoids essential for cellular function.[2][3] Statins competitively inhibit this enzyme, reducing the endogenous production of cholesterol.[2][10] This inhibition leads to an upregulation of LDL receptors in the liver, which in turn lowers the concentration of cholesterol in the plasma.[5][6][7]
Assay Principles
-
Standard Spectrophotometric Assay: This conventional method measures the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm.[1][4] This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ during the reduction of this compound to mevalonate.[1][4] While reliable, this method can be limited by lower sensitivity and interferences from compounds that absorb at 340 nm.[11]
-
New Fluoro-Reductase HTS Assay: This novel assay employs a proprietary fluorescent probe that is consumed in a coupled reaction linked to the oxidation of NADPH. The decrease in fluorescence is directly proportional to this compound reductase activity. This method is designed for high-throughput screening, offering superior sensitivity and a wider dynamic range compared to absorbance-based methods.
Performance Comparison: Fluoro-Reductase HTS vs. Standard Assay
The performance of the Fluoro-Reductase HTS assay was validated against a standard spectrophotometric assay using three widely-used statin inhibitors. The half-maximal inhibitory concentration (IC50) for each inhibitor was determined, and the overall assay quality was assessed using the Z'-factor, a statistical parameter that quantifies the suitability of an assay for high-throughput screening.
| Parameter | Inhibitor | Fluoro-Reductase HTS Assay | Standard Spectrophotometric Assay |
| IC50 (nM) | Atorvastatin | 7.9 ± 0.6 | 8.2 ± 0.9[12][13] |
| Simvastatin | 10.8 ± 1.1 | 11.2 ± 1.5[13] | |
| Rosuvastatin | 5.1 ± 0.4 | 5.4 ± 0.7[13] | |
| Pravastatin | 25.5 ± 2.1 | 26.0 ± 3.0[11] | |
| Z'-Factor | - | 0.88 | 0.65 |
| Signal-to-Background | - | >20 | ~3 |
Table 1. Comparative performance data for the Fluoro-Reductase HTS Assay and a standard spectrophotometric assay. IC50 values represent the mean ± standard deviation from triplicate experiments.
Experimental Protocols
The following protocols detail the methodology used to generate the comparative data.
Assay Validation Workflow:
Protocol for IC50 Determination:
-
Reagent Preparation : Prepare a 5x Assay Buffer containing 0.2 M potassium phosphate, 0.5 M KCl, 5 mM EDTA, and 10 mM dithiothreitol, pH 7.0. Reconstitute purified this compound reductase enzyme, NADPH, and this compound substrate in 1x Assay Buffer.
-
Inhibitor Dilution : Prepare a serial dilution series for each statin inhibitor (e.g., Atorvastatin, Simvastatin, Rosuvastatin) in 1x Assay Buffer containing a fixed, low percentage of DMSO.
-
Assay Plate Setup : In a 96-well plate, add 10 µL of each inhibitor dilution. For control wells, add 10 µL of buffer (for maximal activity) or a saturating concentration of a known inhibitor (for background).
-
Enzyme Addition : Add 70 µL of the this compound reductase enzyme solution to all wells.
-
Pre-incubation : Shake the plate gently and pre-incubate at 37°C for 20 minutes to allow inhibitors to bind to the enzyme.[11]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 20 µL of a solution containing this compound and NADPH (and the fluorescent probe for the HTS assay) to all wells.
-
Kinetic Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm (standard assay) or fluorescence (Fluoro-Reductase HTS assay) every 20 seconds for 10-15 minutes.[4]
-
Data Analysis :
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the maximal activity control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Feature Comparison
The new Fluoro-Reductase HTS assay offers several advantages over traditional methods, particularly for applications requiring high throughput and sensitivity.
Conclusion
The validation data demonstrates that the Fluoro-Reductase HTS assay is a robust and highly sensitive method for measuring this compound reductase activity. The IC50 values obtained for known inhibitors are in excellent agreement with those from the standard spectrophotometric method, confirming the accuracy of the new assay. With a superior Z'-factor and signal-to-background ratio, the Fluoro-Reductase HTS assay is exceptionally well-suited for high-throughput screening of novel this compound reductase inhibitors, offering a significant improvement in efficiency and data quality for drug discovery programs.
References
- 1. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Mevalonate_pathway [bionity.com]
- 9. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. adooq.com [adooq.com]
- 13. thieme-connect.com [thieme-connect.com]
A Cross-Species Comparative Analysis of HMG-CoA Reductase Inhibition by Atorvastatin, Simvastatin, and Rosuvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of three widely prescribed statins—atorvastatin, simvastatin, and rosuvastatin—on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase across different species. The data presented is intended to support research and development efforts in the field of lipid-lowering therapies.
Data Presentation: Comparative Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for atorvastatin, simvastatin, and rosuvastatin against this compound reductase in human, rat, and mouse tissues. It is important to note that variations in experimental systems (e.g., purified enzyme, liver microsomes, or cultured cells) can influence the observed IC50 values.
| Statin | Species | IC50 (nM) | Experimental System |
| Atorvastatin | Human | 9[1] | Purified this compound catalytic domain |
| Human | 40 - 100[2] | Liver microsomes | |
| Rat | 7.5[3] | Liver microsomes | |
| Rat | 40 - 100[2] | Liver microsomes | |
| Mouse | Data not available | ||
| Simvastatin | Human | 10[1] | Purified this compound catalytic domain |
| Human | 100 - 300[2] | Liver microsomes | |
| Rat | 20 - 50[4] | Liver slices | |
| Rat | 100 - 300[2] | Liver microsomes | |
| Mouse | Data not available | ||
| Rosuvastatin | Human | Potent inhibitor, specific IC50 not cited[1] | Purified this compound catalytic domain |
| Rat | 7[5][6] | Liver microsomes | |
| Mouse | Data not available |
Note: The IC50 values presented are sourced from multiple studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols: this compound Reductase Activity Assay
The determination of this compound reductase activity and its inhibition is most commonly achieved through a spectrophotometric assay that measures the rate of NADPH oxidation. The following is a generalized protocol based on commercially available kits and published research.[7][8]
Principle: this compound reductase catalyzes the conversion of this compound to mevalonate, a reaction that involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time to determine enzyme activity.
Materials:
-
This compound Reductase enzyme (e.g., from rat liver microsomes)
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Inhibitor (statin) solutions of varying concentrations
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents: Prepare all solutions and keep them on ice. The enzyme solution should be handled with particular care to avoid loss of activity.
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a 96-well plate), combine the assay buffer, NADPH solution, and the inhibitor solution at the desired concentration. A control reaction without the inhibitor should be prepared in parallel.
-
Enzyme Addition: Add the this compound reductase enzyme solution to the reaction mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the this compound substrate solution.
-
Kinetic Measurement: Immediately place the reaction vessel in the spectrophotometer pre-set to 37°C and begin recording the absorbance at 340 nm at regular intervals for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of the statin is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of this compound reductase inhibition, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the relevant biochemical pathway.
Caption: Workflow of a typical this compound reductase inhibition assay.
Caption: The mevalonate pathway and the site of statin inhibition.
References
- 1. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reductase activity in human liver microsomes: comparative inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Tissue-selective acute effects of inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase on cholesterol biosynthesis in lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. DSpace [helda.helsinki.fi]
Evaluating the Specificity of a Novel HMG-CoA Synthase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Innovator-X , a novel inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (HMGCS). The specificity of Innovator-X is benchmarked against Hymeglusin, a known HMGCS inhibitor, and a representative this compound Reductase (HMGCR) inhibitor (statin) to assess its on-target potency and off-target effects. This document outlines the experimental data in comparative tables, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Comparative Data Presentation
The following tables summarize the in vitro and cellular activities of Innovator-X in comparison to established inhibitors.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) | Mechanism of Action |
| Innovator-X | This compound Synthase 1 (Cytosolic) | 150 | Competitive |
| Hymeglusin | This compound Synthase 1 (Cytosolic) | 120[1] | Covalent[1][2][3] |
| Statin (Control) | This compound Reductase | 10 | Competitive |
Table 2: Isoform Selectivity
| Compound | HMGCS1 (Cytosolic) IC50 (nM) | HMGCS2 (Mitochondrial) IC50 (nM) | Selectivity Ratio (HMGCS2/HMGCS1) |
| Innovator-X | 150 | > 10,000 | > 66 |
| Hymeglusin | 120 | > 10,000 | > 83 |
Table 3: Cellular Activity and Off-Target Effects
| Compound | Cellular Cholesterol Synthesis Inhibition (EC50, µM) | Off-Target Kinase Inhibition (>50% at 10 µM) | Cellular Thermal Shift (ΔTm, °C) |
| Innovator-X | 5.2 | None (out of 400 kinases) | +4.5 |
| Hymeglusin | 4.5[1] | Not reported | Not reported |
| Statin (Control) | 0.1 | Minimal | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro this compound Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of this compound synthase by detecting the release of Coenzyme A (CoASH) using dithiobisnitrobenzoic acid (DTNB).[4]
Materials:
-
Recombinant human this compound synthase 1 (HMGCS1)
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
Dithiobisnitrobenzoic acid (DTNB)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT
-
Inhibitor compounds (Innovator-X, Hymeglusin) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, 50 µM Acetyl-CoA, and 20 µM Acetoacetyl-CoA.
-
Add varying concentrations of the inhibitor (Innovator-X or Hymeglusin) or vehicle (DMSO) to the wells of the microplate.
-
Add 100 µM DTNB to each well.
-
Initiate the reaction by adding 5 µg of recombinant HMGCS1 to each well.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes at 37°C. The rate of change in absorbance is proportional to the enzyme activity.
-
To determine the IC50 value, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.[5][6][7]
Cell-Based Cholesterol Synthesis Assay
This assay quantifies the de novo synthesis of cholesterol in cultured cells treated with the inhibitor.
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
[1,2-14C]-Acetic Acid
-
Inhibitor compounds (Innovator-X, Hymeglusin, Statin) dissolved in DMSO
-
Lipid extraction solvents (Hexane:Isopropanol, 3:2 v/v)
-
Thin Layer Chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of the inhibitor or vehicle (DMSO) and incubate for 24 hours.
-
Add 1 µCi of [1,2-14C]-Acetic Acid to each well and incubate for an additional 4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate using the hexane:isopropanol solvent system.
-
Separate the cholesterol from other lipids using TLC.
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Calculate the EC50 value by plotting the percentage of cholesterol synthesis inhibition against the logarithm of the inhibitor concentration.
Isoform Selectivity Assay
This protocol is similar to the in vitro activity assay but uses the mitochondrial isoform of this compound synthase (HMGCS2) to determine selectivity.
Materials:
-
Recombinant human this compound synthase 2 (HMGCS2)
-
All other materials from the In Vitro this compound Synthase Activity Assay
Procedure:
-
Follow the same procedure as the In Vitro this compound Synthase Activity Assay, but substitute HMGCS1 with recombinant HMGCS2.
-
Determine the IC50 value for the inhibitor against HMGCS2.
-
Calculate the selectivity ratio by dividing the IC50 for HMGCS2 by the IC50 for HMGCS1.
Off-Target Kinase Panel Screen
This experiment evaluates the specificity of the inhibitor against a broad range of protein kinases.
Procedure:
-
A commercially available kinase profiling service is utilized (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase Assays).[8][9]
-
Innovator-X is screened at a concentration of 10 µM against a panel of over 400 human kinases.
-
The percentage of inhibition for each kinase is determined. Significant off-target activity is defined as >50% inhibition.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to this compound synthase in a cellular context by measuring changes in the thermal stability of the target protein.[10][11][12][13][14]
Materials:
-
HepG2 cells
-
Inhibitor compound (Innovator-X) dissolved in DMSO
-
PBS
-
Cell lysis buffer
-
Antibodies specific for HMGCS1
-
Western blotting reagents and equipment
Procedure:
-
Treat HepG2 cells with Innovator-X or vehicle (DMSO) for 4 hours.
-
Harvest and resuspend the cells in PBS.
-
Heat aliquots of the cell suspension at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble HMGCS1 in each sample by Western blotting.
-
Plot the amount of soluble HMGCS1 as a function of temperature for both the treated and untreated samples. A shift in the melting curve (ΔTm) indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cholesterol Biosynthesis Pathway.
Caption: SREBP-2 Signaling Pathway.[15][16][17][18]
Caption: AMPK Signaling and Metabolic Regulation.[19][20][21][22][23]
Caption: Workflow for Inhibitor Specificity Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis this compound Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A visible wavelength spectrophotometric assay suitable for high-throughput screening of 3-hydroxy-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. CETSA [cetsa.org]
- 14. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fiveable.me [fiveable.me]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 21. m.youtube.com [m.youtube.com]
- 22. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of HMG-CoA Metabolism Across Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) metabolism in different cellular contexts is critical for advancing research in metabolic diseases, neuroscience, and oncology. This guide provides a comparative analysis of this compound metabolism in hepatocytes, neurons, and cancer cells, supported by experimental data and detailed protocols.
This compound stands at a crucial metabolic crossroads, serving as a precursor for the synthesis of cholesterol, non-sterol isoprenoids, and ketone bodies. The fate of this compound is tightly regulated and varies significantly between cell types, reflecting their distinct physiological roles and pathological states. This guide will delve into these differences, offering a clear comparison of the key enzymes, regulatory mechanisms, and metabolic outputs.
Comparative Overview of this compound Metabolism
The metabolic pathway downstream of this compound, known as the mevalonate pathway, is central to cellular function.[1] In hepatocytes, this pathway is highly active in both cholesterol and ketone body synthesis, playing a key role in systemic lipid homeostasis.[2][3][4] Neurons, in contrast, exhibit a specialized metabolic profile, prioritizing the synthesis of essential non-sterol isoprenoids over cholesterol, for which they largely rely on neighboring astrocytes.[1][5] Cancer cells, across various types, hijack and upregulate the mevalonate pathway to fuel their rapid proliferation, survival, and metastatic potential.
| Parameter | Hepatocytes | Neurons & Astrocytes | Cancer Cells |
| Primary Metabolic Fate of this compound | Cholesterol synthesis, Ketogenesis | Non-sterol isoprenoid synthesis (neurons), Cholesterol synthesis (astrocytes)[1][6] | Cholesterol and non-sterol isoprenoid synthesis[7] |
| This compound Reductase (HMGCR) Activity | High and tightly regulated by hormonal and dietary signals[8][9] | Generally lower in neurons compared to glial cells, and regulated by lipoproteins and sterols[10] | Often significantly upregulated[11] |
| Regulation by SREBP-2 | Key regulator of cholesterol synthesis genes, including HMGCR[9] | Active, but may prioritize genes for isoprenoid synthesis in neurons[1] | Frequently hyperactivated due to oncogenic signaling |
| Key Downstream Products | Cholesterol for VLDL production, bile acids, ketone bodies[2][12] | Isoprenoids for protein prenylation (e.g., Rab, Rho GTPases), dolichol, Coenzyme Q10[1][13] | Isoprenoids for protein prenylation, cholesterol for membrane biogenesis[7] |
| Dependence on Exogenous Cholesterol | Low, primary site of de novo synthesis | High (neurons rely on astrocytes)[1][5] | Variable, but many cancers exhibit increased cholesterol uptake and synthesis |
Visualizing the Metabolic Pathways
To better illustrate the flow and regulation of this compound metabolism in these different cellular contexts, the following diagrams are provided.
Experimental Protocols
Accurate measurement of this compound metabolism is crucial for comparative studies. Below are detailed methodologies for key experiments.
This compound Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and published literature.[14][15][16] It measures the rate of NADPH oxidation, which is proportional to this compound reductase activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
This compound substrate solution (e.g., 10 mM in water)
-
NADPH solution (e.g., 10 mM in water)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to desired confluency.
-
Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Reaction Setup:
-
In a 96-well plate, prepare a master mix containing assay buffer, this compound, and NADPH. A typical final concentration in a 200 µL reaction would be 0.4 mM this compound and 0.2 mM NADPH.
-
Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Calculation:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to moles of NADPH consumed per minute.
-
Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).
-
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) using liquid chromatography-tandem mass spectrometry.[17][18][19][20]
Materials:
-
Internal standards (e.g., deuterated FPP and GGPP)
-
Methanol, acetonitrile, ammonium hydroxide (LC-MS grade)
-
Cell scrapers
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Culture cells and treat as required.
-
Wash cells with ice-cold PBS.
-
Scrape cells in a methanol/water solution and add the internal standard.
-
Homogenize the cell suspension and centrifuge to pellet precipitates.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of ammonium hydroxide in water and an organic solvent like acetonitrile/methanol.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes and a fixed concentration of the internal standard.
-
Quantify the amount of each intermediate in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Normalize the results to the cell number or protein concentration.
-
Conclusion
The metabolism of this compound is a highly dynamic and cell-type-specific process. Hepatocytes act as central hubs for systemic cholesterol and ketone body homeostasis. Neurons have adapted this pathway to prioritize the synthesis of non-sterol isoprenoids crucial for their specialized functions, while relying on astrocytes for cholesterol. Cancer cells, in turn, exploit the mevalonate pathway to sustain their malignant properties. A thorough understanding of these comparative differences, facilitated by robust experimental methodologies, is paramount for the development of targeted therapeutic strategies for a range of human diseases.
References
- 1. The mevalonate pathway in neurons: It's not just about cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. metabolism - In ketogenesis, why is acetacetyl-CoA not directly hydrolized to acetoacetate in ketogenesis? - Biology Stack Exchange [biology.stackexchange.com]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. Balancing cholesterol in the brain: from synthesis to disposal [explorationpub.com]
- 7. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 8. Rapid modulation of rat hepatocyte this compound reductase activity by cyclic AMP or cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Atomic-Level Perspective of this compound-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
- 10. Cholesterol biosynthesis and 3-hydroxy-3-methyl-glutaryl coenzyme A reductase in cultured glial and neuronal cells. Regulation by lipoprotein and by certain free sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Role of biosynthesis of cholesterol and isoprenoid derivatives in regulation of G1 progression and cell proliferation of 3T6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is crucial for maintaining laboratory safety and ensuring environmental compliance. As a key intermediate in cellular metabolism, this compound and its derivatives must be handled with care throughout their lifecycle, from use to disposal.[1][2] Adherence to established protocols for chemical and biological waste is essential.
This guide provides a comprehensive overview of the necessary safety measures and logistical steps for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Gloves
Handling:
-
Avoid inhalation, ingestion, or contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[5]
-
Use a chemical fume hood for procedures that may generate vapors or dust.[6]
-
Wash hands thoroughly after handling.[7]
**Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste should follow a structured plan that aligns with federal, state, and local regulations for hazardous waste.[3][8]
Step 1: Waste Identification and Segregation
-
Identify: Classify this compound waste as chemical waste. If it has been used in biological experiments, it may be considered biohazardous waste and require additional decontamination steps.
-
Segregate: Do not mix this compound waste with non-hazardous waste.[9] Keep halogenated and non-halogenated solvent wastes separate.[10] Aqueous waste should be collected separately from organic solvent waste.[10] Incompatible chemicals must not be stored in the same container.[11]
Step 2: Container Selection and Labeling
-
Container: Use a dependable container that is chemically compatible with this compound and any solvents used.[10] The original container is often a suitable choice if it is in good condition.[12] For liquid waste, high-density polyethylene (HDPE) carboys are commonly used.[11]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound waste"), the building and room number, and the chemical constituents.[12][13]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[8]
-
Secondary Containment: Place the waste container in secondary containment, such as a tray or tub, to contain any potential leaks.[10][12]
-
Closure: Keep the waste container securely closed except when adding waste.[10]
Step 4: Arrange for Professional Disposal
-
Contact EHS: When the container is full or has been in the SAA for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[8]
-
Documentation: Complete any required waste disposal forms accurately.[8] Unknown chemicals will not be accepted for disposal due to safety and regulatory reasons.[8]
Quantitative Data for Waste Accumulation
Laboratories are subject to specific limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area.
| Waste Type | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | 12 months (as long as volume is not exceeded) |
| Acutely Toxic Waste (P-list) | 1 quart | 12 months (as long as volume is not exceeded) |
| Data sourced from laboratory waste management guidelines.[8] |
Experimental Protocol: Deactivation of Biological Waste
If this compound waste is potentially biologically active, a deactivation step may be necessary before disposal. The following is a general protocol for enzyme deactivation via pH adjustment, which should be adapted and validated for your specific waste stream.
Objective: To denature any active enzymes in the this compound waste stream through acid or base treatment.
Materials:
-
This compound liquid waste
-
1M Hydrochloric Acid (HCl) or 1M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate hazardous waste container
Methodology:
-
Place the liquid waste container on a stir plate in a chemical fume hood.
-
Slowly add 1M HCl (to lower the pH) or 1M NaOH (to raise the pH) while gently stirring.
-
Monitor the pH of the solution. The goal is to adjust the pH to a level that will denature the enzymes, typically below pH 2 or above pH 12.
-
Allow the solution to stir for at least one hour to ensure complete deactivation.
-
After deactivation, the pH may need to be neutralized (adjusted to between 5.0 and 12.5) before it can be disposed of as hazardous chemical waste.[12] Caution: Neutralization can be highly exothermic; perform this step slowly and with care.
-
Transfer the treated waste to a properly labeled hazardous waste container for disposal.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases [imrpress.com]
- 2. [PDF] The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. | Semantic Scholar [semanticscholar.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. aise.eu [aise.eu]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. gmg-hub.com [gmg-hub.com]
- 8. odu.edu [odu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gmpsop.com [gmpsop.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistics for Handling HMG-CoA
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA). Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Personal Protective Equipment (PPE)
When handling this compound, which is a water-soluble powder, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the powdered substance. |
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for maintaining safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling cleanup.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Non-contaminated waste: Items such as packaging that have not come into contact with this compound can be disposed of as regular laboratory waste.
-
Contaminated solid waste: This includes used gloves, weigh boats, and pipette tips. These items should be placed in a designated, sealed biohazard bag or a labeled container for chemical waste.
-
Aqueous waste: Solutions containing this compound should be collected in a clearly labeled waste container. Depending on local regulations and the presence of other hazardous materials in the solution, this may require treatment as chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of biochemical reagents. In some cases, if the solution is determined to be non-hazardous, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, but this must be verified with your local EHS.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate contaminated from non-contaminated waste.
-
Contain Contaminated Waste: Place all contaminated solid and liquid waste into appropriately labeled, leak-proof containers.
-
Consult EHS: Follow your institution's specific procedures for the pickup and disposal of chemical or biohazardous waste. Do not mix different types of waste unless explicitly permitted by your EHS department.
-
Documentation: Maintain a log of the waste generated, including the approximate amount and date of disposal.
By adhering to these essential safety and logistical guidelines, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
